6-Chloroquinolin-8-ol Hydrobromide: Structural Authority & Molecular Characterization
This guide serves as a definitive technical reference for 6-Chloroquinolin-8-ol hydrobromide , a specialized heterocyclic scaffold distinct from the common "Halquinol" mixtures used in veterinary medicine. Unlike the 5-c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference for 6-Chloroquinolin-8-ol hydrobromide , a specialized heterocyclic scaffold distinct from the common "Halquinol" mixtures used in veterinary medicine.
Unlike the 5-chloro or 5,7-dichloro derivatives formed by direct halogenation of 8-hydroxyquinoline, the 6-chloro isomer requires precise de novo synthesis to establish substitution at the 6-position. This guide addresses the molecular identity, structural integrity, and synthesis logic required for high-purity applications in drug discovery and metallopharmacology.
[1]
Molecular Identity & Nomenclature
This compound is an amphiphilic salt comprising a halogenated quinoline base and hydrobromic acid. It functions primarily as a bidentate chelator and a synthetic intermediate for fused heterocyclic systems.
The core structure is a planar bicyclic aromatic system. The 6-chloro substituent is located on the benzenoid ring, para to the bridgehead carbon (C4a) and meta to the hydroxyl group (C8). This specific regiochemistry is critical:
Electronic Effect: The chlorine atom at position 6 exerts an inductive electron-withdrawing effect (-I) on the ring system but is less resonance-active regarding the nitrogen lone pair compared to 5- or 7-substitution.
Chelation Geometry: The 8-hydroxyl group and the ring nitrogen (N1) form a pre-organized "pocket" for bidentate metal coordination (
-donor set).
The Hydrobromide Salt Interface
In the solid state, the hydrobromide form involves the protonation of the quinoline nitrogen (
for the conjugate acid), creating a pyridinium cation.
Bonding:
ionic interaction.
Solubility: The salt formation significantly enhances aqueous solubility compared to the free base, facilitating bioavailability in biological assays.
Regioselectivity Warning
Critical Note for Researchers: Commercial "Chloroquinolin-8-ol" is often a mixture of 5-chloro and 7-chloro isomers (products of electrophilic substitution). The 6-chloro isomer described here cannot be synthesized purely by chlorinating 8-hydroxyquinoline; it requires the Skraup synthesis pathway (detailed below) to guarantee the 6-position assignment.
Synthesis & Characterization Protocols
To ensure scientific integrity, the synthesis must avoid isomer mixtures. The authoritative method utilizes the Skraup reaction starting from a pre-chlorinated aniline derivative.
Synthesis Workflow (Skraup Methodology)
The reaction condenses 2-amino-5-chlorophenol with acrolein (or glycerol/sulfuric acid) to close the pyridine ring. Because the chlorine is already fixed at the para position relative to the amine in the starting material, it ends up at position 6 in the final quinoline.
Characterization Validation
A self-validating protocol must confirm the position of the chlorine atom.
¹H NMR Spectroscopy (DMSO-d₆):
Look for the coupling pattern of the protons on the benzenoid ring.
6-Chloro isomer: H5 and H7 will show meta-coupling (
Hz).
Contrast: 5-Chloro isomer would show H6 and H7 with ortho-coupling (
Hz).
Mass Spectrometry (ESI+):
Parent peak
(3:1 ratio due to ³⁵Cl/³⁷Cl).
Salt confirmation: Presence of Br⁻ in negative mode or elemental analysis.
Physicochemical Properties & Stability
Property
Value
Mechanism/Implication
Solubility (Water)
Moderate to High
Driven by ionic HBr dissociation.
Solubility (Organic)
Low (Ether), Mod (EtOH)
Polar salt character limits non-polar solubility.
Melting Point
>250°C (Decomp)
Typical for high-lattice-energy quinolinium salts.
pKa₁ (NH⁺)
~3.9 - 4.1
Lower than unsubstituted 8-HQ (5.0) due to Cl electron withdrawal.
pKa₂ (OH)
~9.0
Phenolic proton acidity.
Chelation Stability
High (log K > 8 for Cu²⁺)
Forms stable 2:1 complexes with divalent metals (Cu, Zn, Fe).
Salt Dissociation & Chelation Logic
In physiological pH (7.4), the HBr dissociates. The quinoline nitrogen deprotonates (pKa ~4), and the molecule exists largely as the neutral species, capable of crossing membranes. However, in the presence of metal ions (
), the phenolic proton is displaced, forming a neutral, lipophilic chelate.
Applications in Drug Development[6]
Metalloprotease Inhibition
The 6-chloro derivative is often explored as a "fragment" in fragment-based drug design (FBDD). Its ability to bind the catalytic zinc ion in metalloproteases (e.g., MMPs) makes it a valuable tool compound. The 6-chloro substituent allows researchers to probe the "S1'" specificity pocket of enzymes without the steric bulk of larger groups.
Bioisosteric Replacement
In antifungal research, the 6-chloro isomer serves as a comparator to the 5,7-dichloro analog (Halquinol). Studies often compare the 5-, 6-, and 7-chloro isomers to map the Structure-Activity Relationship (SAR) of the quinoline ring, determining if halogen position affects cell wall penetration or metal binding kinetics.
References
PubChem. 6-Chloroquinolin-8-ol (Compound Summary). National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. (Synthesis methodology validation). Available at: [Link]
Fisher Scientific. Safety Data Sheet: 5-Chloro-8-hydroxyquinoline (Comparative Data). Available at: [Link]
FAO. Halquinol: Chemical and Technical Assessment. (Context for chlorinated quinolinols). Available at: [Link]
1H NMR chemical shift assignments for 6-Chloroquinolin-8-ol hydrobromide
An In-Depth Technical Guide to the ¹H NMR Chemical Shift Assignments of 6-Chloroquinolin-8-ol Hydrobromide Introduction: The Structural Significance of Substituted Quinolines 6-Chloroquinolin-8-ol is a halogenated deriva...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H NMR Chemical Shift Assignments of 6-Chloroquinolin-8-ol Hydrobromide
Introduction: The Structural Significance of Substituted Quinolines
6-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a core scaffold in medicinal chemistry and materials science. Quinoline derivatives are integral to the development of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The precise characterization of these molecules is fundamental to understanding their structure-activity relationships (SAR), ensuring purity, and validating synthetic pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for the structural elucidation of such organic molecules.[2] It provides granular information about the electronic environment of each proton, their connectivity, and the overall molecular architecture.[1]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Chloroquinolin-8-ol hydrobromide. As the hydrobromide salt, the quinoline nitrogen is protonated, creating a quinolinium cation. This protonation profoundly influences the electronic structure of the aromatic system, a critical factor that must be understood for accurate spectral interpretation.[3][4] We will explore the causal factors behind the observed chemical shifts, including substituent effects, protonation, and spin-spin coupling, to provide researchers and drug development professionals with a field-proven framework for assigning the ¹H NMR spectrum of this and related compounds.
Pillar 1: The Theoretical Framework for Spectral Interpretation
A robust assignment of the ¹H NMR spectrum is not merely about matching peaks to literature values; it is about understanding the underlying quantum mechanical principles that govern the chemical shifts. For a substituted quinolinium salt, three primary factors are at play.
The Parent Quinolinium Cation: A Baseline for Analysis
The quinoline ring system consists of a benzene ring fused to a pyridine ring.[5] In the hydrobromide salt, the lone pair of electrons on the nitrogen atom is protonated, forming a positively charged quinolinium ion. This has a dramatic deshielding effect on the protons, especially those in the heterocyclic (pyridine) ring.[3] The positive charge on the nitrogen atom withdraws electron density inductively, causing the adjacent protons (H-2, H-3, H-4) to resonate at a significantly lower field (higher ppm) compared to the neutral quinoline.[6][7] Typically, the H-2 proton is the most downfield signal due to its proximity to the heteroatom.[2][3]
Substituent Effects: The Influence of -Cl and -OH Groups
The introduction of substituents further modulates the electronic landscape of the ring.[1]
The Chloro Group (-Cl) at C-6: As an electron-withdrawing group, the chlorine atom deshields the protons at the ortho (H-5, H-7) and para positions through its inductive effect. This results in a downfield shift for these protons compared to the unsubstituted quinoline.
The Hydroxyl Group (-OH) at C-8: The hydroxyl group is a strong electron-donating group through resonance. It increases the electron density at the ortho (H-7) and para (H-5) positions, causing an upfield shift (shielding) for these protons.
In 6-Chloroquinolin-8-ol, these two effects are in opposition. The final chemical shifts of H-5 and H-7 are a net result of the electron-withdrawing nature of the chlorine and the electron-donating nature of the hydroxyl group.
Spin-Spin Coupling: Deciphering Connectivity
The splitting pattern (multiplicity) of each signal reveals the number of adjacent, non-equivalent protons. In aromatic systems, coupling is typically observed between protons that are ortho (³J, ~7-9 Hz), meta (⁴J, ~2-3 Hz), and sometimes para (⁵J, ~0-1 Hz) to each other. These coupling constants (J-values) are invaluable for definitively assigning protons within the fused ring system.
Pillar 2: A Self-Validating Experimental Protocol
The integrity of NMR data is contingent upon a meticulous and well-documented experimental procedure. The following protocol outlines a self-validating workflow for acquiring high-quality ¹H NMR data for 6-Chloroquinolin-8-ol hydrobromide.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of 6-Chloroquinolin-8-ol hydrobromide.
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. DMSO-d₆ is an excellent choice for hydrobromide salts due to its high polarity and ability to dissolve ionic compounds.
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any insoluble impurities.[8]
Cap the NMR tube securely. The use of an internal standard like tetramethylsilane (TMS) is generally not required when using modern spectrometers, as the spectrum can be referenced to the residual solvent signal (DMSO-d₆ at δ 2.50 ppm).
Spectrometer Setup and Data Acquisition:
Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure sufficient resolution of the aromatic signals.[9]
Tune and match the probe for the ¹H frequency.
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm.[2]
Experimental Workflow Diagram
Caption: A standard workflow for NMR analysis.
Pillar 3: ¹H NMR Spectrum Analysis and Assignments
The combination of the aforementioned theoretical principles allows for a confident assignment of the proton signals for 6-Chloroquinolin-8-ol hydrobromide.
Molecular Structure and Proton Numbering
Caption: Structure of 6-Chloroquinolin-8-ol Hydrobromide.
Predicted Chemical Shift Assignments
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 6-Chloroquinolin-8-ol hydrobromide in DMSO-d₆.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Assignment
N-H
> 12.0
Broad Singlet
-
Acidic proton on the positively charged nitrogen; highly deshielded. Its chemical shift is concentration-dependent.
O-H
9.5 - 10.5
Broad Singlet
-
Phenolic proton, typically broad. Its position can vary with concentration and temperature.[10]
H-2
8.9 - 9.1
Doublet of Doublets (dd)
³J(H2-H3) ≈ 4-5, ⁴J(H2-H4) ≈ 1.5-2.0
Located ortho to the protonated nitrogen, making it one of the most deshielded protons in the system.[1][3]
H-4
8.2 - 8.4
Doublet of Doublets (dd)
³J(H4-H3) ≈ 8-9, ⁴J(H4-H2) ≈ 1.5-2.0
Deshielded by the adjacent protonated nitrogen. Shows strong ortho coupling to H-3.[1][3]
H-3
7.7 - 7.9
Doublet of Doublets (dd)
³J(H3-H4) ≈ 8-9, ³J(H3-H2) ≈ 4-5
Coupled to both H-2 and H-4. Less deshielded than H-2 and H-4 but still downfield due to the overall positive charge.
H-5
7.6 - 7.8
Doublet (d)
⁴J(H5-H7) ≈ 2.5-3.0
Deshielded by the ortho chloro group at C-6. Appears as a doublet due to meta coupling with H-7.
H-7
7.2 - 7.4
Doublet (d)
⁴J(H7-H5) ≈ 2.5-3.0
Influenced by both the ortho chloro group (deshielding) and the ortho hydroxyl group (shielding). The net effect places it relatively upfield. Appears as a doublet due to meta coupling with H-5.
Note: These are predicted values based on established principles. Actual experimental values may vary slightly depending on sample concentration, purity, and spectrometer conditions.[3][11]
Pillar 4: Field-Proven Insights and Advanced Troubleshooting
In complex substituted quinolines, the aromatic region of the ¹H NMR spectrum can become crowded, leading to signal overlap that complicates unambiguous assignment.[3]
Resolving Signal Overlap
Should the signals for H-3 and H-5, for example, overlap, several strategies can be employed:
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., D₂O or Methanol-d₄) can alter the chemical shifts of the protons to different extents, potentially resolving the overlap.[3]
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would show a clear correlation between H-2/H-3, H-3/H-4, and H-5/H-7, confirming their connectivity.[3][5]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, which is useful for assigning the corresponding ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary (non-protonated) carbons and confirming the overall structure.[3]
Troubleshooting Workflow
Caption: A logical workflow for resolving NMR peak assignments.
Conclusion
The ¹H NMR spectrum of 6-Chloroquinolin-8-ol hydrobromide is a rich source of structural information, but its correct interpretation demands a multi-faceted approach. A thorough understanding of the powerful deshielding effect of the protonated quinolinium nitrogen, combined with the competing electronic effects of the chloro and hydroxyl substituents, is paramount. By following a rigorous experimental protocol and applying knowledge of spin-spin coupling patterns, a definitive assignment of the proton signals can be achieved. For complex cases, the strategic use of 2D NMR techniques provides an additional layer of validation, ensuring the highest degree of confidence in the structural elucidation for research, development, and quality control applications.
References
Benchchem. "Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines." BenchChem. Accessed February 17, 2026.
UNCW Institutional Repository.
Benchchem. "Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds." BenchChem. Accessed February 17, 2026.
Seaton, P. J., & Williamson, R. T. "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
ChemicalBook. "8-Hydroxyquinoline(148-24-3) 1H NMR spectrum." Accessed February 17, 2026.
Benchchem. "Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide." BenchChem. Accessed February 17, 2026.
ResearchGate. "Natural Abundance Nitrogen15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids." Accessed February 17, 2026.
RSC Publishing.
RSC Advances. "Fluorescence enhancement of quinolines by protonation." RSC Publishing. Accessed February 17, 2026.
Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES." Accessed February 17, 2026.
Supporting Information. "Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β." Accessed February 17, 2026.
Chemistry Connected. "1H NMR Chemical Shifts." Accessed February 17, 2026.
Benchchem. "1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide." BenchChem. Accessed February 17, 2026.
Literature review on the biological activity of 6-Chloroquinolin-8-ol derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Chloroquinolin-8-ol Derivatives Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, forming the foundatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of 6-Chloroquinolin-8-ol Derivatives
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological applications.[1][2] Chemical modification of the 8-HQ ring is a key strategy for modulating biological activity, and substitution with a chlorine atom at the 6-position has emerged as a particularly effective approach for enhancing therapeutic potential. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of 6-chloroquinolin-8-ol derivatives. We delve into their significant anticancer and antimicrobial properties, supported by quantitative data, mechanistic insights, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold and 6-Chloro Substitution
8-Hydroxyquinoline (8-HQ), a bicyclic compound composed of a pyridine ring fused to a phenol, is a foundational moiety in the development of therapeutic agents.[1] Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[3] The biological versatility of the 8-HQ scaffold is largely attributed to its ability to chelate metal ions, a function critical to many enzymatic processes. The hydroxyl group at position 8 and the nitrogen atom at position 1 form a bidentate ligand, enabling the formation of stable complexes with various metal ions, thereby disrupting essential cellular functions in pathogens and cancer cells.[4]
The introduction of substituents onto the quinoline ring system allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance bioactivity. The chlorine atom, being a strong electron-withdrawing group, significantly influences the molecule's properties. Structure-activity relationship (SAR) studies have repeatedly demonstrated that 6-chloro analogues of 8-HQ derivatives are often the most potent in a given series, exhibiting superior anticancer and antimalarial activities.[1][5] This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the modulation of the scaffold's metal-chelating ability.[1]
Anticancer Activity: Mechanisms and Potency
Derivatives of 6-chloroquinolin-8-ol have demonstrated significant potential as anticancer agents, with activity reported against a wide range of human cancer cell lines, including breast (MCF-7), colon (HCT 116), liver (HepG2), and lung (A549).[1][2]
Mechanisms of Action
The anticancer properties of these compounds are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes critical for cancer cell proliferation and survival.[6]
Inhibition of Signaling Pathways: Several quinoline derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, they can act as inhibitors of the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.[6] By blocking this pathway, these compounds can effectively halt tumor progression.
Induction of Apoptosis: A key mechanism for many potent anticancer agents is the induction of programmed cell death, or apoptosis. Certain 6-chloro-quinazolin derivatives have been shown to induce apoptosis in cancer cells, with significant apoptosis ratios observed after treatment.[7] One study on a novel 8-hydroxyquinoline derivative, Feq3, found that it increased the expression of TNF-Related Apoptosis-Inducing Ligand Receptors (TRAIL-Rs), enhancing the susceptibility of oral cancer cells to apoptosis.[8]
Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline derivatives function by inhibiting tubulin polymerization, the process of forming these microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by a 6-chloroquinolin-8-ol derivative.
Structure-Activity Relationship (SAR)
SAR studies have provided critical insights for optimizing the anticancer potency of this scaffold.
Halogenation: The presence and position of halogen atoms are crucial. As noted, 6-chloroanalogues have consistently been identified as among the most active compounds in various series.[1][2] The general trend for substituent potency at the C6 position has been observed as H < OMe < F < Cl, highlighting the superiority of the chloro substitution.[5]
Electron-Withdrawing Groups: The presence of strong electron-withdrawing substituents (like Cl, NO2) is often critical for high anticancer activity.[1] This suggests that modulating the electronic properties of the quinoline ring is a key factor in its interaction with biological targets.
Lipophilicity: Increased lipophilicity, often conferred by halogen atoms, can enhance the ability of compounds to cross cell membranes and reach intracellular targets.[1]
Quantitative Anticancer Activity
The potency of 6-chloroquinolin-8-ol derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.
Note: Direct conversion of mg/mL to µM is not possible without the molecular weight of the specific compounds tested.
Antimicrobial Activity
The 8-HQ scaffold is well-known for its antimicrobial properties, and 6-chloro derivatives are no exception, showing broad-spectrum activity against bacteria and fungi, including drug-resistant strains.
Mechanism of Action
The primary antimicrobial mechanism of halogenated 8-hydroxyquinolines is believed to be their metal-chelating activity.[4] By sequestering essential metal ions, such as iron, they deprive microbes of critical nutrients required for growth and proliferation.[4] The fact that these compounds are active against various multidrug-resistant (MDR) isolates suggests their mechanism of action is distinct from that of commonly used antibiotics.[4]
Antibacterial and Antifungal Activity
Derivatives have been evaluated against a range of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa).[1] Some compounds have also demonstrated notable antifungal activity against various Candida species.[2]
Antitubercular Activity
A significant finding is the potent activity of halogenated 8-HQs against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol) has shown excellent in vitro activity against numerous clinical M. tuberculosis isolates, including MDR strains.[4] This is particularly promising given the global health challenge posed by tuberculosis.
Quantitative Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
Beyond anticancer and antimicrobial effects, 6-chloroquinolin-8-ol derivatives have shown promise in other therapeutic areas.
Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[9][10] Studies on 6-chloro-2-arylvinylquinolines have demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum, with the 6-chloro substituent being a key determinant of this high potency.[5]
Antiviral Activity: Novel quinoline derivatives have exhibited significant inhibitory activities against the dengue virus serotype 2 (DENV2).[1] Computational studies have also suggested that clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analogues could be potent inhibitors of the SARS-CoV-2 viral spike protein.[11]
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of the biological activity of newly synthesized compounds.[6]
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[6]
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a common method for determining the antimicrobial potency of a compound.[6]
Preparation: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
Inoculation: Add a standardized suspension of the target microorganism to each well.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
Observation: After incubation, visually inspect the plates for turbidity (a sign of microbial growth).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Caption: General experimental workflow for the discovery of 6-chloroquinolin-8-ol derivatives.
Conclusion and Future Perspectives
The 6-chloroquinolin-8-ol scaffold and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their accessible synthesis, combined with potent and diverse biological activities, makes them attractive candidates for further development as anticancer, antimicrobial, and antimalarial agents.[5][6] The consistent finding that the 6-chloro substitution enhances potency provides a strong rationale for focusing synthetic efforts on this particular analogue.
Future research should continue to explore the structure-activity relationships to further optimize efficacy and selectivity. Investigating novel derivatives with modifications at other positions on the quinoline ring, while retaining the crucial 6-chloro substituent, could yield compounds with improved pharmacokinetic profiles and reduced toxicity. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and pathways modulated by these compounds, which will be crucial for their advancement through the drug discovery pipeline and into clinical consideration.
References
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
6-Chloro-2-phenylquinolin-4-ol and its Derivatives: A Technical Guide for Medicinal Chemistry. (2025). Benchchem.
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF. (2024).
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing.
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy.
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025).
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI.
Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike. (2022). PMC.
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Preprints.org.
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). PDF.
Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. EST-Khenifra, University of Sultan Moulay Slimane.
Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. Srinakharinwirot University.
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.
Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Tre
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis.
Development of novel anti-oral cancer agents using 8-hydroxyquinoline deriv
Synthetic scheme and structure of the quinolines 6,8,9,... (2023).
Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. (2026).
Application Notes and Protocols for Metal Complexation using 6-Chloroquinolin-8-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides detailed methodologies for the complexation of metal ions u...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed methodologies for the complexation of metal ions using 6-Chloroquinolin-8-ol hydrobromide. 8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating properties, which are central to their diverse applications in medicinal chemistry, including as antimicrobial and anticancer agents.[1][2] The introduction of a chloro-substituent at the 6-position of the quinolin-8-ol scaffold can modulate the electronic properties and biological activity of the resulting metal complexes. This document offers a foundational understanding of the coordination chemistry of 6-Chloroquinolin-8-ol, followed by robust, step-by-step protocols for the synthesis of the ligand, its metal complexes, and their subsequent characterization. The causality behind experimental choices is emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of 6-Chloroquinolin-8-ol in Medicinal Chemistry
8-Hydroxyquinoline (8-HQ) is a privileged scaffold in drug discovery, primarily due to its ability to act as a bidentate chelating agent for a wide array of metal ions.[3] The formation of stable metal complexes is often linked to the biological activity of these compounds.[4] The introduction of substituents onto the 8-HQ framework allows for the fine-tuning of its steric and electronic properties, which in turn influences the stability, geometry, and biological efficacy of the corresponding metal complexes. The presence of a chlorine atom at the 6-position, an electron-withdrawing group, is anticipated to influence the acidity of the phenolic hydroxyl group and the basicity of the quinoline nitrogen, thereby affecting the thermodynamics and kinetics of metal chelation.
This guide focuses on the hydrobromide salt of 6-Chloroquinolin-8-ol, a convenient form for handling and storage. The protonated quinoline nitrogen in the hydrobromide salt necessitates careful pH control during the complexation reaction to facilitate deprotonation and subsequent coordination to the metal center.
Physicochemical Properties and Chelation Principles
Physicochemical Properties of 6-Chloroquinolin-8-ol Hydrobromide
A thorough understanding of the physicochemical properties of the ligand is crucial for designing effective complexation strategies.
Property
Value/Description
Source/Justification
Molecular Formula
C₉H₇BrClNO
-
Molecular Weight
260.52 g/mol
-
Appearance
Expected to be an off-white to pale yellow crystalline solid.
Soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water, which can be influenced by pH.[6][7]
Inferred from the properties of similar chloro-substituted hydroxyquinolines.
pKa
The pKa of the phenolic hydroxyl group is expected to be slightly lower than that of unsubstituted 8-hydroxyquinoline (pKa ≈ 9.8) due to the electron-withdrawing effect of the chlorine atom. The pKa of the protonated quinoline nitrogen is also influenced by the chloro-substituent. Experimental determination is recommended.
Based on electronic substituent effects.
Principles of Chelation
6-Chloroquinolin-8-ol acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring, a phenomenon that contributes significantly to the thermodynamic stability of the resulting complex.[3] The stoichiometry of the complexes with divalent metal ions is typically 1:2 (metal:ligand), forming neutral complexes of the type ML₂.[8] However, other stoichiometries are possible depending on the metal ion, its oxidation state, and the reaction conditions.
The geometry of the resulting metal complex is dictated by the coordination number and the electronic configuration of the metal ion. Common geometries for ML₂ complexes include square planar and tetrahedral, while octahedral geometries can be achieved through the coordination of additional solvent molecules (e.g., water).[8]
Caption: Bidentate chelation of a metal ion by two molecules of a substituted 8-hydroxyquinoline.
Experimental Protocols
Synthesis of 6-Chloroquinolin-8-ol
This protocol is adapted from a general method for the synthesis of quinoline derivatives.[9]
Materials:
2-Amino-5-chlorophenol
Acrolein
Hydrochloric acid (concentrated)
Sodium hydroxide solution (e.g., 2 M)
Ethanol
Standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-amino-5-chlorophenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
Heat the mixture to approximately 95-100 °C with stirring.
Slowly add acrolein (1.5 equivalents) dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature.
After the addition is complete, continue heating the reaction mixture for an additional 2 hours.
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 6-Chloroquinolin-8-ol.
Preparation of 6-Chloroquinolin-8-ol Hydrobromide
Materials:
6-Chloroquinolin-8-ol
Hydrobromic acid (48% aqueous solution)
Ethanol
Diethyl ether
Procedure:
Dissolve the synthesized 6-Chloroquinolin-8-ol in a minimal amount of warm ethanol.
In a separate beaker, dilute hydrobromic acid (1.1 equivalents) with a small amount of ethanol.
Slowly add the ethanolic HBr solution to the 6-Chloroquinolin-8-ol solution with stirring.
A precipitate of 6-Chloroquinolin-8-ol hydrobromide should form. The precipitation can be enhanced by cooling the mixture in an ice bath and/or by the addition of diethyl ether.
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
General Protocol for the Synthesis of Metal(II) Complexes
This protocol provides a general framework for the synthesis of M(II) complexes with 6-Chloroquinolin-8-ol.
Caption: General experimental workflow for the synthesis of metal complexes with 6-Chloroquinolin-8-ol hydrobromide.
Materials:
6-Chloroquinolin-8-ol hydrobromide
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
Ethanol
Deionized water
Dilute base solution (e.g., 0.1 M NaOH or triethylamine in ethanol)
Procedure:
Ligand Solution: Dissolve 6-Chloroquinolin-8-ol hydrobromide (2 mmol) in ethanol (e.g., 25 mL). Gentle warming may be necessary for complete dissolution.
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or an ethanol/water mixture.
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
pH Adjustment: The hydrobromide salt of the ligand is acidic. To facilitate deprotonation of the phenolic hydroxyl group and the quinoline nitrogen for complexation, a dilute solution of a base is added dropwise to the reaction mixture. The addition of base should continue until a precipitate of the metal complex is formed or a distinct color change is observed, indicating complexation. The optimal pH for complex formation will depend on the specific metal ion.
Isolation: Stir the reaction mixture for an additional 1-2 hours to ensure complete precipitation. Collect the solid complex by vacuum filtration.
Washing: Wash the precipitate sequentially with deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
Drying: Dry the resulting metal complex in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).
Table of Representative Reaction Conditions:
Metal Ion
Metal Salt
Ligand:Metal Ratio
Solvent System
Expected Complex Color
Cu(II)
CuCl₂·2H₂O
2:1
Ethanol/Water
Greenish-yellow
Ni(II)
NiCl₂·6H₂O
2:1
Ethanol/Water
Green
Co(II)
CoCl₂·6H₂O
2:1
Ethanol/Water
Brownish-red
Zn(II)
Zn(CH₃COO)₂·2H₂O
2:1
Ethanol/Water
Pale yellow
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.
Principle: The vibrational frequencies of functional groups in a molecule are sensitive to their chemical environment. Coordination to a metal ion will alter the bond strengths and, consequently, the vibrational frequencies of the ligand.
Sample Preparation: The solid complex is typically mixed with KBr and pressed into a pellet.
Key Spectral Features:
O-H Stretch: The broad O-H stretching band of the free ligand (around 3300-3500 cm⁻¹) should disappear upon deprotonation and coordination to the metal ion.
C-O Stretch: The C-O stretching vibration of the phenolic group (around 1200-1300 cm⁻¹) is expected to shift to a higher frequency upon coordination.
C=N Stretch: The C=N stretching vibration of the quinoline ring (around 1500-1600 cm⁻¹) may shift upon coordination of the nitrogen atom to the metal.
M-N and M-O Stretches: New bands at lower frequencies (typically below 600 cm⁻¹) corresponding to the M-N and M-O stretching vibrations should appear in the spectrum of the complex.[2]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex.
Principle: Absorption of UV-visible light promotes electrons to higher energy levels. The wavelengths of absorption are characteristic of the electronic structure of the molecule.
Sample Preparation: The complex is dissolved in a suitable solvent (e.g., DMSO or DMF).
Key Spectral Features:
Intra-ligand Transitions: The spectrum of the complex will show absorption bands corresponding to the π → π* and n → π* transitions of the ligand, which may be shifted compared to the free ligand.
Charge-Transfer Transitions: New absorption bands may appear due to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions.
d-d Transitions: For transition metal complexes, weak absorption bands in the visible region may be observed due to d-d electronic transitions, which can provide information about the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is useful for characterizing diamagnetic metal complexes.
Principle: The chemical shifts of atomic nuclei are sensitive to their electronic environment.
Sample Preparation: The complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
Key Spectral Features:
¹H NMR: The signals of the protons on the ligand will be shifted upon complexation. The disappearance of the phenolic proton signal confirms deprotonation.
¹³C NMR: The chemical shifts of the carbon atoms of the ligand will also be affected by coordination to the metal ion.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the complex.
Principle: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of metal complexes.
Expected Results: The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the [ML₂] complex. Fragmentation patterns can also provide structural information.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Principle: The mass of a sample is measured as a function of temperature as it is heated in a controlled atmosphere.
Expected Results: The TGA curve will show weight loss at specific temperatures corresponding to the loss of solvent molecules and the decomposition of the ligand, ultimately leaving a metal oxide residue.
Concluding Remarks
The protocols and characterization techniques outlined in this guide provide a robust framework for the synthesis and analysis of metal complexes with 6-Chloroquinolin-8-ol hydrobromide. The successful synthesis and thorough characterization of these complexes are critical first steps in the exploration of their potential applications in drug development and other scientific fields. The principles and methodologies described herein are intended to be a valuable resource for researchers and scientists working in the area of medicinal inorganic chemistry.
References
Shivankar, V. S., & Thakkar, N. V. (2003). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME MIXED LIGAND Co(II) and Ni(II) COMPLEXES. Acta Poloniae Pharmaceutica-Drug Research, 60(1), 45-50.
BenchChem. (2025). A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline.
A Comprehensive Review on Metal Complexes Structure, Properties, and Applications. (2026, February 10). Preprints.org.
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17).
Singh, R. B. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-12.
Oliveri, V. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 268-283.
Szabó, I., & Enyedy, É. A. (Eds.). (2022).
Key, J. (2026, January 18). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts.
Materials Evaluation and Engineering, Inc. (n.d.).
Singh, R. B. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-12.
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Molecules, 17(6), 6645-6661.
Seiler, H. G., Sigel, A., & Sigel, H. (Eds.). (1994). Handbook on Metals in Clinical and Analytical Chemistry. CRC Press.
Hopkins, C. D., & Schofield, C. J. (2013). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 4(5), 855-859.
Shen, Y. M., & Chen, Y. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157.
Ringbom, A. (1963). Complexation in Analytical Chemistry: A Guide for the Critical Selection of.... Interscience Publishers.
BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.
Kumar, A., Singh, R., & Singh, S. K. (2015). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Tetrahedron Letters, 56(34), 4930-4934.
Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.
Al-Masoudi, N. A., & Ali, A. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolines via Friedländer Condensation.
Pivarcsik, M., Szabó, I., & Enyedy, É. A. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3747.
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 6-Chloroquinolin-8-ol Hydrobromide
Abstract This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloroquinolin-8-ol hydrobromide. This application note serves as a comprehensive guide for researchers and quality control analysts, providing a full protocol from initial parameter selection through method optimization and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The final validated method is suitable for the determination of 6-Chloroquinolin-8-ol in bulk drug substance and can serve as a foundational approach for its analysis in finished pharmaceutical products.
Introduction and Analyte Properties
6-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a heterocyclic scaffold known for a wide range of biological activities.[3][4] Accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This guide explains the causal relationships behind the selection of chromatographic parameters, offering a logical pathway to a reliable analytical method.
The physicochemical properties of the analyte are paramount in dictating the initial method development strategy.
Table 1: Physicochemical Properties of 6-Chloroquinolin-8-ol
Strong chromophore due to the quinoline ring system.
Aromatic systems are strong UV absorbers.
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile) and aqueous/organic mixtures. | General property of similar aromatic compounds. |
The molecule's moderate hydrophobicity (XLogP3 of 2.7) and the presence of an ionizable phenolic hydroxyl group and a basic quinoline nitrogen (pKa ≈ 8.11) are the most critical factors for developing a reversed-phase HPLC method.[5] The pKa value indicates that the ionization state of the molecule can be controlled by adjusting the mobile phase pH, which will directly impact its retention on a reversed-phase column.[8]
HPLC Method Development Strategy
Our approach is a systematic process beginning with logical parameter selection, followed by empirical optimization to achieve the desired chromatographic performance.
Instrumentation and Materials
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm (or equivalent high-purity, end-capped C18 column).
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade, prepared using a Millipore system).
The initial parameters are chosen to provide a high probability of retaining and eluting the analyte with a reasonable peak shape, serving as a starting point for optimization.
Application Note & Protocol: Synthesis of Mixed-Ligand Metal Complexes with 6-Chloroquinolin-8-ol
< Introduction and Significance 8-Hydroxyquinoline (8-HQ) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their role as "privileged structures" capable of bindi...
Author: BenchChem Technical Support Team. Date: February 2026
<
Introduction and Significance
8-Hydroxyquinoline (8-HQ) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their role as "privileged structures" capable of binding to a wide range of biological targets.[1][2] The potent biological activities of these compounds, including antimicrobial, anticancer, and neuroprotective effects, are often attributed to their exceptional ability to chelate metal ions essential for various metabolic processes.[3][4][5] By forming stable complexes, these ligands can modulate the properties of metal ions, leading to enhanced therapeutic efficacy or novel material characteristics.[6]
Mixed-ligand complexes, which incorporate two or more different types of ligands around a central metal ion, offer a sophisticated strategy for fine-tuning the steric and electronic properties of the coordination sphere.[7] This approach can lead to complexes with synergistically enhanced stability, solubility, and biological activity compared to their single-ligand counterparts.[8] The introduction of a secondary ligand, such as a diimine (e.g., 1,10-phenanthroline), can modulate the overall lipophilicity and DNA-interacting capabilities of the complex, which is particularly relevant in the design of new anticancer agents.[9][10]
This guide provides a detailed protocol for the synthesis of a representative mixed-ligand complex using 6-Chloroquinolin-8-ol hydrobromide as the primary ligand, 1,10-phenanthroline as the auxiliary ligand, and copper(II) as the central metal ion. The principles and techniques described herein are broadly applicable to a variety of metal ions and auxiliary ligands.
Principle of the Synthesis
The synthesis proceeds via a coordination reaction in a suitable solvent, typically ethanol or methanol. The core of this protocol involves three key steps:
In Situ Deprotonation: 6-Chloroquinolin-8-ol is supplied as a hydrobromide salt, meaning the quinoline nitrogen is protonated. To act as a chelating agent, it must be neutralized. This is achieved by adding a base (e.g., NaOH) to the reaction mixture, which deprotonates both the quinolinium cation and the 8-hydroxyl group, making the ligand ready for coordination.[11]
Ligand Coordination: The deprotonated 6-chloro-8-quinolinolate anion (primary ligand) and 1,10-phenanthroline (auxiliary ligand) coordinate to the Cu(II) metal center.[12] 6-chloro-8-quinolinolate acts as a bidentate O,N-donor, while 1,10-phenanthroline is a bidentate N,N-donor.
Precipitation and Isolation: The resulting mixed-ligand complex, often possessing limited solubility in the reaction medium, precipitates upon formation or cooling. The solid product is then isolated through filtration, washed to remove impurities, and dried.[13]
Workflow and Reaction Scheme
The overall experimental process is outlined in the workflow diagram below, followed by the general reaction scheme.
Caption: Experimental workflow for the synthesis and characterization of mixed-ligand complexes.
Caption: Reaction of a metal ion (M²⁺) with the two ligands to form the complex.
Detailed Experimental Protocol
This protocol describes the synthesis of [Cu(6-Cl-Q)(Phen)]Cl, where 6-Cl-Q is the deprotonated 6-chloro-8-quinolinolate and Phen is 1,10-phenanthroline.
Materials and Reagents
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
6-Chloroquinolin-8-ol hydrobromide
1,10-Phenanthroline monohydrate
Sodium hydroxide (NaOH)
Ethanol (Absolute)
Deionized water
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with hotplate
Büchner funnel and vacuum flask
Filter paper
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Preparation of Ligand Solutions:
In a 50 mL beaker, dissolve 1.0 mmol of 6-Chloroquinolin-8-ol hydrobromide in 20 mL of absolute ethanol with gentle warming and stirring.
In a separate 50 mL beaker, dissolve 1.0 mmol of 1,10-phenanthroline monohydrate in 15 mL of absolute ethanol.
Rationale: Preparing separate solutions ensures complete dissolution before the reaction begins, promoting a homogeneous reaction mixture.
Preparation of Metal Salt and Base Solution:
In a 100 mL round-bottom flask, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of a 1:1 ethanol/water mixture. Stir until a clear blue solution is formed.
Prepare a 1.0 M aqueous solution of NaOH. You will need 1.0 mL of this solution (1.0 mmol) to neutralize the hydrobromide salt.
Rationale: A mixed solvent system is used for the copper salt to ensure its solubility. A stoichiometric amount of base is crucial for the complete deprotonation of the primary ligand, enabling it to coordinate effectively.[11]
Reaction Assembly and Synthesis:
To the stirring solution of CuCl₂·2H₂O in the round-bottom flask, slowly add the ethanolic solution of 6-Chloroquinolin-8-ol hydrobromide.
Add 1.0 mL of the 1.0 M NaOH solution dropwise to the mixture. A color change should be observed as the ligand coordinates.
Finally, add the ethanolic solution of 1,10-phenanthroline to the reaction mixture.
Rationale: The sequential addition of ligands can influence the final product structure, although in many cases, all components can be mixed with similar results.[14][15] Adding the base after the primary ligand ensures deprotonation occurs in the presence of the metal ion.
Reflux and Precipitation:
Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux (approximately 80-85 °C) using a water bath or heating mantle.
Maintain the reflux with continuous stirring for 3 hours.[13] A precipitate will likely form during this time.
After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Further precipitation should occur.
Rationale: Refluxing at an elevated temperature provides the necessary activation energy to ensure the reaction goes to completion and helps in the formation of a crystalline product.
Isolation and Purification:
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the precipitate sequentially with small portions of cold 1:1 ethanol/water (2 x 10 mL) and then cold deionized water (1 x 10 mL) to remove any unreacted starting materials and salts.
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Rationale: Washing is critical to remove soluble impurities. Using a cold solvent minimizes the loss of the desired product, which may have slight solubility.
Characterization of the Complex
To confirm the identity, structure, and purity of the synthesized mixed-ligand complex, a combination of analytical techniques should be employed.[8][16]
Spectroscopic Analysis
FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligands to the metal ion. Key vibrational bands to monitor include:
The disappearance of the broad O-H stretch from the free ligand.
A shift in the C-O stretching frequency (typically around 1100 cm⁻¹) upon coordination.[17]
Shifts in the C=N and C=C stretching vibrations of both the quinoline and phenanthroline rings, indicating their involvement in bonding.[13][18]
UV-Vis Spectroscopy: The electronic spectrum, typically recorded in a solvent like DMSO or DMF, provides information about the electronic transitions within the complex and can help infer its geometry.[17] One would expect to see intense intra-ligand (π→π*) transitions at higher energies and lower intensity d-d transition bands at lower energies.[16]
Other Analytical Techniques
Molar Conductivity: Measured in a solvent like DMSO, the molar conductivity value helps determine if the complex is an electrolyte or non-electrolyte.[19] For the example complex [Cu(6-Cl-Q)(Phen)]Cl, an electrolytic nature is expected.
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed formula, confirming its stoichiometry.[20]
Magnetic Susceptibility: This measurement determines the magnetic properties of the complex, which is directly related to the number of unpaired electrons and provides insight into the metal ion's oxidation state and coordination geometry.[5]
Example Characterization Data
The following table presents hypothetical data for the synthesized [Cu(6-Cl-Q)(Phen)]Cl complex.
Analysis Technique
Parameter
Expected Observation/Value
Inference
Elemental Analysis
%C, %H, %N
Matches calculated values for C₂₁H₁₂Cl₂CuN₃O
Confirms stoichiometry and purity
Molar Conductivity
ΛM (in DMSO, 10⁻³ M)
40-50 Ω⁻¹cm²mol⁻¹
1:1 electrolyte nature
FT-IR (cm⁻¹)
ν(C-O) of quinoline
Shift to higher frequency (~1115 cm⁻¹) vs ligand
Coordination via phenolic oxygen
ν(C=N) of ligands
Shift to different frequencies vs free ligands
Coordination via nitrogen atoms
New bands
~450-550 cm⁻¹
Formation of M-O and M-N bonds
UV-Vis (nm)
λmax
~270-350 nm (intense), ~600-700 nm (broad)
Intra-ligand (π→π*) and d-d transitions
Magnetic Moment
µeff (B.M.)
~1.8-2.2 B.M.
One unpaired electron (Cu(II), d⁹)
Troubleshooting
Problem
Possible Cause
Recommended Solution
No precipitate forms
Product is soluble in the reaction solvent.
Try cooling the reaction mixture in an ice bath. If still no solid, slowly add a non-solvent (e.g., hexane) or remove the solvent under reduced pressure.
Incomplete reaction.
Increase the reflux time. Ensure the correct stoichiometry of reagents, especially the base.
Low Yield
Product is partially soluble in the wash solvent.
Use minimal amounts of cold washing solvent. Ensure complete precipitation before filtering.
Reaction did not go to completion.
Verify the purity of starting materials. Re-evaluate the reaction time and temperature.
Impure Product (from analysis)
Incomplete washing.
Recrystallize the product from a suitable solvent system (e.g., DMF/ethanol).
Co-precipitation of starting materials.
Ensure all starting materials are fully dissolved before mixing. Adjust the rate of addition of reagents.
Safety Precautions
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Handle all chemicals in a well-ventilated fume hood.
Copper salts are harmful if swallowed and are irritants. Avoid inhalation of dust and contact with skin and eyes.
Organic solvents like ethanol are flammable. Keep away from open flames and ignition sources.
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of a mixed-ligand complex featuring 6-Chloroquinolin-8-ol. The methodology is grounded in fundamental principles of coordination chemistry and can be adapted for the synthesis of a wide array of related complexes.[12] The successful characterization of these compounds is critical for confirming their structure and purity, paving the way for their evaluation in various applications, from medicinal chemistry to materials science.[3][21] The unique properties endowed by the 8-hydroxyquinoline scaffold continue to make its derivatives valuable targets for the development of novel therapeutic agents and functional materials.[4][22]
References
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available at: [Link]
Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). (2025). ResearchGate. Available at: [Link]
Al-Jallad, D. O. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone. Chemical Methodologies. Available at: [Link]
Bartolomeu, P. F., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Bentham Science Publishers. Available at: [Link]
Zhan, P., et al. (2014). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. MedChemComm. Available at: [Link]
Al-Adilee, K. J. (2025). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals. Biointerface Research in Applied Chemistry. Available at: [Link]
Warad, I., et al. (2010). Synthesis, characterization and catalytic activity of mixed ligand transition metal complexes. Scholars Research Library. Available at: [Link]
Preparation and Characterization of Mixed Ligands Metal Complexes Derived from Acetylacetonyl P-Imino Acetophenone and. (n.d.). SciSpace. Available at: [Link]
Reda, M. M., & Mohammed, L. A. (2023). Synthesis and Characterization Some Complexes of Mixed Ligand and Study Its Effects as Antioxidant and Anticancer. ResearchGate. Available at: [Link]
Shaheen, M. A., et al. (2023). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. Molecules. Available at: [Link]
Wankhede, D. S., et al. (n.d.). Synthesis and Characterization of Biologically Active Mixed Ligand complexes of 8-Hydroxyquinoline and Salicylaldehyde. Asian Journal of Research in Chemistry. Available at: [Link]
Uba, S., et al. (2020). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. Available at: [Link]
Anjum, S., & Narayan, S. (2013). Synthesis, Characterization, and Antibacterial Studies of Mixed Ligand Dioxouranium Complexes with 8-Hydroxyquinoline and Some Amino Acids. Bioinorganic Chemistry and Applications. Available at: [Link]
Synthesis, characterization and antimicrobial activities of some mixed ligand Co(II) and Ni(II) complexes. (n.d.). SciSpace. Available at: [Link]
Bhale, J., et al. (2016). XANES Study of Copper((II) Mixed-Ligand Complexes of 8- Hydroxyquinoline. ResearchGate. Available at: [Link]
El-Gamel, N. E. A., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules. Available at: [Link]
Structural characterization of a mixed-ligand complex. (2016). Journal of Structural Chemistry. Available at: [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Available at: [Link]
Singh, K. P., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science. Available at: [Link]
Smirnova, I., et al. (2022). Copper(ii) complexes with a hybrid phosphinyl-phenanthroline ligand: synthesis, crystal structures and effect of phosphinyl functionalization on the cytotoxicity. New Journal of Chemistry. Available at: [Link]
Pessoa, J. C., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry. Available at: [Link]
Sreedhara, A., & Cowan, J. A. (2007). Mixed-ligand copper(II)-phenanthroline-dipeptide complexes: synthesis, characterization, and DNA-cleavage properties. Journal of Biological Inorganic Chemistry. Available at: [Link]
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. Available at: [Link]
Domarco, O., et al. (2018). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Chemical Reviews. Available at: [Link]
Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. (n.d.). SlidePlayer. Available at: [Link]
Application Note: In Vitro Cytotoxicity Assay Procedures for 6-Chloroquinolin-8-ol Hydrobromide
Abstract & Compound Profile This application note details the standardized protocol for evaluating the cytotoxic potential of 6-Chloroquinolin-8-ol hydrobromide (6-Cl-8-HQ HBr). While 8-hydroxyquinoline derivatives are p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Profile
This application note details the standardized protocol for evaluating the cytotoxic potential of 6-Chloroquinolin-8-ol hydrobromide (6-Cl-8-HQ HBr). While 8-hydroxyquinoline derivatives are privileged scaffolds in oncology due to their metal-chelating properties (ionophores), the introduction of a chlorine atom at the C6 position modulates lipophilicity and potency. The hydrobromide salt form is utilized to enhance initial solubility, yet it requires specific handling to prevent precipitation of the free base in physiological buffers.
Compound Properties
Property
Specification
Compound Name
6-Chloroquinolin-8-ol hydrobromide
Core Scaffold
8-Hydroxyquinoline (8-HQ)
Molecular Mechanism
Metal Chelation (Cu/Zn), ROS Generation, Proteasome Inhibition
Solubility
Soluble in DMSO (>50 mM); Moderate water solubility (pH dependent)
Stability
Light Sensitive (Protect from direct light); Hygroscopic
Storage
-20°C (Desiccated)
Experimental Design Strategy
The "Ionophore Effect" Variable
Unlike standard chemotherapeutics, 6-Cl-8-HQ cytotoxicity is often metal-dependent . The compound acts as a copper/zinc ionophore, transporting extracellular metals into the cell to generate reactive oxygen species (ROS).
Critical Factor: The basal metal content of your culture media (e.g., RPMI vs. DMEM) can shift IC50 values.
Recommendation: Use standard FBS-supplemented media for general screening. For mechanistic validation, compare cytotoxicity in basal media vs. media supplemented with 10 µM CuCl₂.
Assay Selection: MTT vs. CCK-8
MTT Assay: Standard, but 8-HQ derivatives are often yellow/orange and can reduce tetrazolium salts non-enzymatically or interfere with absorbance readings.
Preferred Method:CCK-8 (WST-8) or CellTiter-Glo (ATP) . These are less prone to interference by colored chelators.
Note: This guide details the MTT protocol as it is the most common, but includes specific "Wash Steps" to mitigate interference.
Detailed Protocol: Stock Preparation & Serial Dilution
Objective: Create stable stock solutions without precipitating the hydrophobic free base upon dilution.
Media: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.
Step-by-Step Procedure
Primary Stock (50 mM): Dissolve 6-Cl-8-HQ HBr powder in 100% DMSO. Vortex until completely clear.
Why DMSO? Although the HBr salt is water-soluble, the 6-chloro-8-hydroxyquinoline free base (formed at neutral pH) is lipophilic and may precipitate in aqueous stocks over time. DMSO ensures stability.
Working Stock (500 µM): Dilute the Primary Stock 1:100 into culture media immediately before use.
Visual Check: Ensure no turbidity occurs. If precipitation is visible, sonicate for 5 mins at 37°C.
Serial Dilution: Prepare a 2-fold dilution series in a deep-well block using culture media.
Concentration Range: 0.1 µM to 100 µM (Typical IC50 is 1–10 µM for active quinolines).
DMSO Control: Ensure the final DMSO concentration is constant (e.g., 0.5%) across all wells, or keep it below 0.1% to avoid solvent toxicity.
Visualization: Dilution Workflow
Caption: Workflow for preparing stable 6-Chloroquinolin-8-ol HBr solutions, ensuring solubility of the lipophilic free base.
Core Protocol: Cytotoxicity Assay (MTT)
Objective: Determine IC50 values in cancer cell lines (e.g., MCF-7, HepG2).
Cell Seeding
Harvest cells in the logarithmic growth phase.
Seed 3,000–5,000 cells/well in 96-well plates (100 µL/well).
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Compound Treatment[4][5][6]
Aspirate old media carefully.
Add 100 µL of fresh media containing the serial dilutions of 6-Cl-8-HQ HBr.
Controls:
Negative: Media + 0.1% DMSO (Vehicle).
Positive: Cisplatin or Doxorubicin (10 µM).
Blank: Media only (no cells).
Incubate for 48 or 72 hours .
MTT Development (Critical Modification)
Standard MTT protocols often fail here due to 8-HQ color interference.
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Incubate for 3–4 hours until purple formazan crystals form.
The Wash Step (Crucial): Carefully aspirate the media containing MTT and the yellow 8-HQ compound without disturbing the crystals.
Why? 6-Cl-8-HQ is yellow. If left in solution, it adds background absorbance at 400-500nm.
Add 100 µL DMSO to dissolve the crystals.
Shake plate for 10 mins.
Measure Absorbance at 570 nm (Reference: 630 nm).
Mechanistic Validation: ROS Generation
Since 6-Cl-8-HQ likely acts via copper-mediated oxidative stress, validating ROS generation is a key confirmation of mechanism.
Protocol: DCFDA Cellular ROS Assay
Seed cells in black-walled 96-well plates.
Stain cells with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 mins.
Calculate cell viability using the following formula:
Reporting Requirements:
IC50: Calculated using non-linear regression (Sigmoidal dose-response, variable slope).
R-Squared: Must be > 0.95 for a valid assay.
n-Value: Minimum of 3 independent biological replicates.
References
Prachayasittikul, V. et al. (2013). Antimicrobial and Anticancer Activities of 8-Hydroxyquinoline Derivatives.[2][3][4][5]EXCLI Journal .
Oliveri, V. (2020). 8-Hydroxyquinoline scaffolds: A promising class of metal-based anticancer agents.Coordination Chemistry Reviews .
Cater, M. A. et al. (2008). Clioquinol induces copper uptake and cytotoxicity in human cancer cells.Biochemical Journal .
Song, Y. et al. (2016). Synthesis and anticancer activity of 8-hydroxyquinoline derivatives.[3][4][5][6][7][8]Bioorganic & Medicinal Chemistry Letters .
BenchChem. (2025).[9][2] Cytotoxicity Assay Protocols for Quinoline Derivatives.
Procedure for halogenation of 8-hydroxyquinoline to form 6-Chloroquinolin-8-ol
Regiochemical Constraints & Modified Skraup Protocol Part 1: Strategic Analysis & Scientific Grounding[1] 1.1 The Regioselectivity Challenge The request to synthesize 6-chloroquinolin-8-ol via direct halogenation of 8-hy...
Part 1: Strategic Analysis & Scientific Grounding[1]
1.1 The Regioselectivity Challenge
The request to synthesize 6-chloroquinolin-8-ol via direct halogenation of 8-hydroxyquinoline presents a fundamental chemical conflict governed by electronic directing effects.[1]
Substrate Analysis: 8-Hydroxyquinoline (8-HQ) contains a phenol ring fused to a pyridine ring.[1][2] The hydroxyl group at position C8 is a strong electron-donating group (EDG) that activates the phenol ring for electrophilic aromatic substitution (EAS).[1]
Directing Effects: The hydroxyl group directs incoming electrophiles (such as
The industry-standard protocol for accessing 6-chloroquinolin-8-ol is the Modified Skraup Reaction (or Doebner-Miller variation).[1] This method utilizes 2-amino-5-chlorophenol as the starting material, reacting it with acrolein (or an acrolein precursor like glycerol) under acidic conditions.[1]
Reaction Logic:
Pre-functionalization: The chlorine atom is pre-installed at the para position relative to the amine in the starting phenol (which becomes C6 in the final quinoline).
Annulation: The amine condenses with acrolein (Michael addition followed by cyclization) to form the pyridine ring, locking the chlorine at C6.
Part 2: Experimental Protocol
2.1 Reaction Scheme Visualization
The following diagram illustrates the mechanistic divergence between the "failed" direct halogenation route and the "successful" Skraup synthesis.
Figure 1: Mechanistic pathway comparison. Direct halogenation fails to access C6 due to electronic bias; Skraup synthesis provides the correct regiochemistry.
Note: If pure acrolein is unavailable or deemed too hazardous, Glycerol (CAS 56-81-5) with Sulfuric Acid and an oxidant (e.g., nitrobenzene) can be used to generate acrolein in situ, though yields may vary.
2.3 Step-by-Step Procedure
Based on optimized protocols for substituted quinolines [1].
Phase A: Reaction Setup
Safety Check: Perform all operations involving acrolein in a high-efficiency fume hood. Wear double nitrile gloves and a face shield.[1]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-chlorophenol (10 mmol, ~1.44 g) in 6N HCl (20 mL).
Why: The acidic medium protonates the amine (preventing oxidation) and catalyzes the dehydration steps of the Skraup mechanism.
Addition: Heat the solution to a gentle reflux (approx. 100°C).
Controlled Feed: Slowly add Acrolein (15 mmol, ~1.0 mL) dropwise over 30 minutes via a pressure-equalizing addition funnel or syringe pump.
Critical Control: rapid addition can lead to polymerization of acrolein, forming intractable tars (a common failure mode in Skraup reactions).
Phase B: Reaction & Monitoring
5. Reflux: Continue stirring under reflux for 2–4 hours .
6. Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting aminophenol spot should disappear.[1]
Observation: The reaction mixture will likely darken, turning deep brown or black. This is normal for quinoline synthesis.[1][3]
Phase C: Workup & Isolation
7. Cooling: Allow the reaction mixture to cool to room temperature.
8. Neutralization: Place the flask in an ice bath. Slowly adjust the pH to 7.0–7.5 using 6N NaOH .
Precipitation: As the pH approaches neutral, the product (6-chloroquinolin-8-ol) will precipitate as an off-white or beige solid.[1]
Filtration: Filter the precipitate using a Büchner funnel.
Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts, followed by a small amount of cold ethanol (5 mL) to remove unreacted organic impurities.
Phase D: Purification
11. Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.[1]
12. Drying: Dry the purified crystals in a vacuum oven at 50°C for 12 hours.
13. Characterization:
Melting Point: Expect ~154°C [1].
1H NMR (DMSO-d6): Confirm the absence of the C6 proton and the coupling pattern of the remaining aromatic protons.
Part 3: Process Validation & Troubleshooting
3.1 Workflow Logic Diagram
Figure 2: Operational workflow for the Skraup synthesis of 6-Chloroquinolin-8-ol.
Ensure reflux is maintained.[1][7] Check HCl concentration (should be >4N).[1]
References
Darling, S. et al. (2014).[1] "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases."[1] RSC Advances. (Protocol for S11: 6-Chloroquinolin-8-ol).[1]
Xu, F. et al. (2016).[1] "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." Tetrahedron Letters. (Demonstrates enzymatic specificity and difficulty of chemical C6 chlorination).
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 69163, 6-Chloroquinoline." (Structural confirmation).
GuideChem. (2024).[1] "How to improve the synthesis method of 5-chloro-8-hydroxyquinoline." (Discusses the standard chlorination products of 8-HQ).
Application Note: 6-Chloroquinolin-8-ol Hydrobromide in Neuroprotection Research
Executive Summary & Mechanism of Action 6-Chloroquinolin-8-ol hydrobromide (CAS: 1803582-34-4) is a halogenated derivative of 8-hydroxyquinoline (8-HQ). In the context of neuroprotection, it functions primarily as a Meta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
6-Chloroquinolin-8-ol hydrobromide (CAS: 1803582-34-4) is a halogenated derivative of 8-hydroxyquinoline (8-HQ). In the context of neuroprotection, it functions primarily as a Metal-Protein Attenuating Compound (MPAC) . Unlike traditional chelators that systemically strip metals, MPACs are designed to normalize metal dyshomeostasis in the brain—specifically targeting the zinc (Zn²⁺) and copper (Cu²⁺) ions trapped within amyloid-beta (Aβ) plaques.
Core Mechanistic Pillars
Selective Chelation: The 8-hydroxyquinoline moiety forms bidentate complexes with redox-active metals (Cu²⁺, Fe³⁺) and structural metals (Zn²⁺) via the phenolic oxygen and the pyridine nitrogen.
Ionophore Activity: The hydrobromide salt enhances initial solubility, but the lipophilic core allows the metal-ligand complex to cross the Blood-Brain Barrier (BBB) and cell membranes, redistributing bioavailable metals to intracellular compartments (e.g., for metalloprotein synthesis).
Anti-Amyloidogenic: By sequestering metals from Aβ peptides, it destabilizes the Aβ-metal complex, preventing oligomerization and dissolving existing plaques.
Antioxidant Defense: It halts the Fenton chemistry cycle driven by Cu/Fe, thereby reducing Reactive Oxygen Species (ROS) generation.
Mechanistic Pathway Diagram[1]
Caption: 6-Chloroquinolin-8-ol HBr acts by abstracting metals from toxic Aβ oligomers, reducing oxidative stress, and redistributing metals intracellularly to restore neuronal function.
Material Preparation & Handling
The hydrobromide salt offers improved aqueous solubility compared to the free base, but stability is pH-dependent.
Storage: -20°C, desiccated, protected from light (halogenated 8-HQs are photosensitive).
Stock Solution Protocol
Primary Stock (10 mM): Dissolve the compound in DMSO (Dimethyl Sulfoxide). While the HBr salt is water-soluble, DMSO ensures long-term stability and prevents hydrolysis or precipitation upon freezing.
Calculation: To prepare 1 mL of 10 mM stock, weigh 2.61 mg of compound and dissolve in 1 mL sterile DMSO.
Working Solution: Dilute the Primary Stock into aqueous buffers (PBS or culture media) immediately prior to use.
Note: Keep final DMSO concentration < 0.1% in cell assays to avoid solvent toxicity.
Experimental Protocols
Protocol A: Metal Chelation Efficacy (UV-Vis Shift Assay)
Objective: To validate the compound's ability to bind Cu²⁺ and Zn²⁺ in a physiological buffer.
Reagents:
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
Metals: CuCl₂ and ZnCl₂ (1 mM stocks in water).
Procedure:
Prepare a 50 µM solution of 6-Chloroquinolin-8-ol HBr in HEPES buffer.
Record the baseline UV-Vis spectrum (200–600 nm). Key absorption peaks for the ligand typically appear around 240–260 nm and 300–320 nm.
Titrate CuCl₂ into the cuvette in 0.2 equivalent increments (0 to 2.0 equivalents).
Readout: Observe the Red Shift (Bathochromic shift) . Formation of the metal complex will typically generate a new peak around 400–450 nm (yellow/green color).
Repeat with ZnCl₂.
Data Interpretation:
Isosbestic Points: Presence indicates a clean conversion between free ligand and metal-bound complex.
Saturation Point: Determine the stoichiometry (usually 2:1 Ligand:Metal).
Protocol B: Inhibition of Aβ₁₋₄₂ Aggregation (Thioflavin T Assay)
Objective: To quantify the compound's ability to prevent metal-induced amyloid aggregation.
Workflow Diagram
Caption: Workflow for assessing anti-aggregation potency. The compound competes with Aβ for metal ions, preventing fibrillization.
Detailed Steps:
Aβ Preparation: Dissolve lyophilized Aβ₁₋₄₂ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to obtain monomers. Evaporate HFIP and redissolve in DMSO.
Insult: Add Aβ₁₋₄₂ oligomers or H₂O₂. Incubate for 24 hours.
Viability Assay (CCK-8/MTT):
Add CCK-8 reagent (10 µL/well). Incubate 2 hours.
Measure Absorbance at 450 nm.
ROS Assay (DCFH-DA):
Wash cells with PBS.
Incubate with DCFH-DA (10 µM) for 30 mins in dark.
Wash and measure Fluorescence (Ex 485 nm / Em 535 nm).
Data Analysis & Expected Results
Assay
Metric
Expected Result for 6-Chloroquinolin-8-ol HBr
Metal Binding
UV-Vis Shift
Distinct red shift (~400nm) indicating stable complex formation.
ThT Aggregation
Fluorescence Intensity
Dose-dependent reduction in fluorescence (IC₅₀ typically < 10 µM).
Cell Viability
% Survival
Restoration of viability to >80% of control in Aβ-treated cells.
ROS Levels
DCF Fluorescence
Significant decrease in intracellular ROS compared to stressor-only group.
Troubleshooting:
Precipitation: If the compound precipitates in aqueous buffer, reduce concentration or add 0.1% Tween-20. The HBr salt is soluble, but the metal-complex is lipophilic and may crash out at high concentrations (>100 µM).
Cytotoxicity: If the compound alone reduces viability, check for "pro-oxidant" effects at high doses (common with Cu-complexes). Titrate down to nanomolar ranges (100 nM - 1 µM).
References
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. Link
Prati, F., et al. (2016).[7][8] Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease.[6][8][9] ChemMedChem, 11(12), 1284-1295.[8] Link
Barnham, K. J., & Bush, A. I. (2014). Biological metals and metal-targeting compounds in major neurodegenerative diseases. Chemical Society Reviews, 43(19), 6727-6749. Link
Oliveri, V., & Vecchio, G. (2016).[8] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274.[8] Link
Kenche, V. B., et al. (2013). Modulation of amyloid-β aggregation and toxicity by 8-hydroxyquinoline derivatives.[6][9] Journal of Medicinal Chemistry, 56(22), 9035-9044. Link
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-SOL-6CQ-001
Last Updated: February 18, 2026
Department: Formulation Chemistry & Assay Development
Target Audience: Medicinal Chemists, In Vitro Pharmacologists
Executive Summary
6-Chloroquinolin-8-ol hydrobromide (6-Cl-8-HQ HBr) presents a classic "solubility paradox" common to quinoline salts. While the hydrobromide salt form is technically water-soluble, it frequently precipitates upon introduction to physiological buffers (pH 7.4). This guide addresses the physicochemical mechanisms behind this instability and provides validated protocols to maintain solubility in biological assays.
Part 1: The Solubility Paradox (Root Cause Analysis)
The Mechanism of Precipitation
Users often report that a clear stock solution of 6-Cl-8-HQ HBr turns "milky" or precipitates immediately upon dilution into Phosphate Buffered Saline (PBS) or cell culture media. This is not a failure of the compound quality; it is a predictable consequence of acid-base chemistry.
The Salt State (pH < 4): In the HBr salt form, the quinoline nitrogen is protonated (
). This cationic charge makes the molecule highly soluble in water or acidic vehicles.
The Physiological Shift (pH 7.4): The pKa of the quinoline nitrogen in halogenated 8-hydroxyquinolines is approximately 3.8 – 5.0 . When you dilute the acidic salt into a neutral buffer (pH 7.4), the environment is far above the pKa.
The Crash: The nitrogen deprotonates, losing its charge. The phenolic hydroxyl (pKa ~9.9) remains protonated. The molecule becomes a neutral, lipophilic free base with poor aqueous solubility, leading to immediate precipitation.
Visualization: The pH-Solubility Trap
Figure 1: The mechanistic pathway of precipitation. Without a complexing agent, the transition to neutral pH forces the compound into its insoluble free-base form.
Part 2: Validated Solubilization Protocols
Do not rely solely on DMSO. For concentrations >50 µM in aqueous media, a "Dual-System" approach (Cosolvent + Complexation) is required to prevent micro-precipitation.
Protocol A: The "Golden Standard" (DMSO + HP-β-CD)
Best for: Cell-based assays, MIC determination, and enzyme kinetics.
Checkpoint: Solution must be crystal clear yellow/orange.
Prepare Vehicle (20% HP-β-CD):
Dissolve 20g of HP-β-CD in 100mL of PBS/Water.
Filter sterilize (0.22 µm).
The "Drop-Wise" Dilution (Critical Step):
While vortexing the Vehicle , slowly add the DMSO Stock .
Ratio: Ensure final DMSO concentration is ≤ 1% (v/v) to avoid cytotoxicity.
Mechanism:[1] The cyclodextrin cavity "catches" the lipophilic free base as it forms, preventing aggregation.
Protocol B: Acidic Maintenance (Non-Biological)
Best for: Analytical standards (HPLC) or chemical stability testing.
If physiological pH is not required, maintain the salt form.
Solvent: 0.1 N HCl or 50% Methanol/Water + 0.1% Formic Acid.
Stability: Stable for weeks at 4°C.
Part 3: Comparative Solubility Data
Parameter
HBr Salt (Acidic pH)
Free Base (Neutral pH)
HP-β-CD Complex (Neutral pH)
Dominant Species
Cationic ()
Neutral ()
Encapsulated Host-Guest
Solubility (Est.)
> 20 mg/mL
< 0.1 mg/mL
2 - 5 mg/mL
Appearance
Clear Yellow
Cloudy / Particulate
Clear Yellow
Assay Suitability
Poor (Acidic toxicity)
Poor (Precipitation)
Excellent
Part 4: Troubleshooting & FAQs
Q1: My solution looks clear, but my assay results are highly variable. Why?
A: You likely have micro-precipitation .
Even if you don't see visible flakes, the compound may form colloidal aggregates (Tyndall effect) at pH 7.4. These aggregates do not bind targets effectively, leading to false negatives.
Test: Shine a laser pointer through the vial. If you see a beam path (scattering), you have aggregates.
Fix: Switch to Protocol A (Cyclodextrin).
Q2: Can I use Ethanol instead of DMSO?
A: Yes, but with caution.
Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. DMSO is preferred for compound libraries. If using ethanol, ensure the final concentration is < 2%.[2]
Q3: Is the HBr salt toxic to cells?
A: The bromide ion is generally inert at low concentrations. However, the acidity of the unbuffered salt is toxic.
Warning: Never add the HBr salt powder directly to cell media. The local acidity spike can kill cells before the buffer neutralizes it. Always predissolve and dilute.
Q4: Why 6-Chloro vs. 5-Chloro?
A: They are chemically homologous. The chlorine at position 6 is electron-withdrawing, slightly lowering the pKa of the phenol compared to unsubstituted 8-HQ. This makes the molecule slightly more acidic but does not significantly change the solubility strategy compared to Cloxyquin (5-chloro).
Part 5: Decision Tree for Assay Development
Figure 2: Method selection guide based on experimental requirements.
References
PubChem. (2025).[3] 5-Chloro-8-hydroxyquinoline (Cloxyquin) Compound Summary. National Library of Medicine. [Link]
Context: Provides structural homology data, pKa estimates, and toxicity profiles for the chloro-8-HQ scaffold.
Context: Establishes the baseline pKa values (N-H+ ~5.13)
Molecules (MDPI). (2016).[4] 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. [Link][5][6]
Context: Reviews the lipophilicity and metal chelation properties that drive the insolubility of free-base quinolines.
International Journal of Pharmaceutics. (2018). Cyclodextrins in Formulation Development: Complexation and Stability. [Link]
Context: Validates the use of HP-β-CD for solubilizing hydrophobic heterocyclic compounds similar to 6-Cl-8-HQ.
CrystEngComm. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids. [Link][7]
Context: Demonstrates the behavior of quinoline-scaffold hydrobromide salts and their dissolution kinetics in biorelevant media.
Technical Support: Optimizing Synthesis of 6-Chloroquinolin-8-ol Hydrobromide
Executive Summary & Core Directive The Central Challenge: Researchers frequently encounter low yields or incorrect isomers when attempting to synthesize 6-chloroquinolin-8-ol . The most common error is attempting direct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Central Challenge:
Researchers frequently encounter low yields or incorrect isomers when attempting to synthesize 6-chloroquinolin-8-ol . The most common error is attempting direct chlorination of 8-hydroxyquinoline (8-HQ). Due to the strong ortho/para directing effects of the hydroxyl group, direct electrophilic substitution predominantly yields 5-chloro , 7-chloro , or 5,7-dichloro isomers (Cloxiquine derivatives), not the 6-chloro target.
The Solution:
To reliably access the 6-chloro isomer with high regioselectivity, you must utilize a De Novo Ring Construction strategy (Modified Skraup Synthesis) starting from 2-amino-5-chlorophenol . This guide details the optimization of this specific pathway and the subsequent hydrobromide salt formation.
The "Golden Path" Protocol
This protocol is the optimized standard for maximizing yield and purity. Deviations from this path are the primary source of user tickets.
Note: If using AcOH, use HBr in AcOH (33%) for anhydrous precipitation.
Crystallization: Cool slowly to 0°C. The hydrobromide salt will crystallize as a yellow/orange solid.
Isolation: Filter and wash with cold diethyl ether to remove excess acid.
Visualizing the Pathway
The following diagram illustrates the regioselectivity logic and the specific synthesis workflow.
Figure 1: Comparison of the failed direct chlorination route vs. the correct Skraup synthesis pathway for the 6-chloro isomer.
Troubleshooting Guide (Q&A)
Category 1: Reaction Yield & Purity
Q1: I tried chlorinating 8-hydroxyquinoline with NCS, but NMR shows a mixture of isomers. Why?
Diagnosis: You are fighting fundamental organic chemistry. The hydroxyl group at position 8 directs incoming electrophiles to positions 5 and 7 (ortho and para). Position 6 is meta to the activating hydroxyl group and is electronically deactivated.
Solution: Abandon direct chlorination. Switch to the Skraup synthesis starting with 2-amino-5-chlorophenol . This "locks" the chlorine at the correct position before the pyridine ring is even formed [1, 6].
Q2: My Skraup reaction mixture turned into an intractable black tar. How do I recover my product?
Diagnosis: This is "polymerized acrolein." If acrolein (generated from glycerol) accumulates faster than it reacts with the amine, it polymerizes.
Corrective Action:
Use a Moderator: Ensure you added Ferrous Sulfate (FeSO₄).[2][3]
Temperature Control: Do not overheat the initial mix.
Slow Addition: Add the glycerol/acrolein dropwise to the hot acid/amine mixture. This ensures the amine consumes the acrolein immediately upon generation [3].
Q3: The yield of the Skraup reaction is stuck below 30%.
Optimization:
Oxidant Switch: If using nitrobenzene, switch to sodium m-nitrobenzenesulfonate . It is water-soluble, making workup easier, and provides a more controlled oxidation potential [1].
Drying: Ensure your 2-amino-5-chlorophenol is dry. Water in the Skraup reaction can quench the carbocation intermediates.
Category 2: Salt Formation & Isolation
Q4: Upon adding HBr, I get a sticky oil instead of a crystal.
Diagnosis: The solvent is likely too polar (trapping water) or the concentration is too high.
Solution:
Redissolve the oil in a minimum amount of hot ethanol.
Add a non-polar co-solvent like Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly cloudy.
Scratch the glass to induce nucleation and cool slowly.
Q5: My final product is pink/reddish instead of off-white/yellow.
Diagnosis: Trace oxidation contaminants (quinones) or residual iron salts from the Skraup moderator.
Solution: Perform a charcoal filtration (activated carbon) on the free base before forming the HBr salt. Dissolve the free base in hot ethanol, treat with activated carbon for 15 mins, filter hot through Celite, then proceed to HBr addition.
Comparative Data: Yield Optimization
The following table summarizes expected yields based on different synthetic strategies.
Synthetic Route
Precursor
Major Product Isomer
Exp. Yield (Free Base)
Notes
Direct Chlorination
8-Hydroxyquinoline
5-Cl (55%) , 7-Cl (30%)
< 5% (6-Cl)
NOT RECOMMENDED. High separation costs.
Classical Skraup
2-Amino-5-chlorophenol
6-Cl (Target)
35–45%
Violent reaction; difficult workup.
Modified Skraup
2-Amino-5-chlorophenol
6-Cl (Target)
65–75%
Uses m-nitrobenzenesulfonate & FeSO₄. Best purity.
Betti Reaction
5-Chloro-8-HQ*
N/A
Variable
Requires 5-Cl precursor, not 6-Cl. [12]
References
BenchChem. (2025).[2][3] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Retrieved from 3[2]
Royal Society of Chemistry. (2023). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from 1
Organic Syntheses. Quinoline Synthesis via Skraup Reaction (Standard Procedures). Retrieved from 4
NIH/PubMed. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[5] Retrieved from 6
Wikipedia. Skraup Reaction - General Mechanism and Reagents. Retrieved from 7
Google Patents. CN1405155A - 5-chloro-8-hydroxyquinoline preparation method (Contrast Reference). Retrieved from 8
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Optimization & Stability Protocols
Document ID: TSC-CQ8-001
Status: Active / Verified
Audience: Chemical Biology & Medicinal Chemistry Divisions[1][2][3]
Overview
Welcome to the technical support hub for 6-Chloroquinolin-8-ol Hydrobromide (6-Cl-8-HQ HBr) . This guide addresses the persistent precipitation challenges associated with this compound.
The Core Problem: 6-Cl-8-HQ HBr is a salt of a weak base and a weak acid (amphoteric).[1][2][3] Its solubility is strictly governed by pH-dependent speciation.[1][2][3] Most precipitation events occur not because of "bad batches," but because of pH shock during dilution into biological buffers (pH 7.4), which forces the compound into its hydrophobic neutral state.[3]
Module 1: The Chemistry of Precipitation (The "Why")
To solve the issue, you must understand the equilibrium. The hydrobromide salt is soluble because the pyridine nitrogen is protonated (
Crucial Insight: The Chlorine substituent at position 6 is electron-withdrawing.[1][2][3] This lowers the pKa of the pyridine nitrogen to approximately 3.6 (lower than the parent 8-hydroxyquinoline).[1][2][3] This means precipitation occurs at a lower pH than you might expect with standard quinolines.[1][2][3]
Visualizing the Solubility Trap
Figure 1: The pH-dependent solubility switch.[1][2][3] Diluting the acidic stock directly into neutral buffer forces the equilibrium into the red "Insoluble" zone.[2][3]
Module 2: Troubleshooting Scenarios (Q&A)
Scenario A: "I injected my stock solution into PBS, and it turned cloudy immediately."
Diagnosis:pH Shock. The buffering capacity of your PBS neutralized the HBr salt, creating the insoluble free base.[1][2][3]
The Fix: You cannot dissolve this compound at high concentrations (>50 µM) in PBS alone.
Step 1: Dissolve stock in 100% DMSO .
Step 2: Perform an intermediate dilution.[2][3] Do not jump from 10mM Stock
10µM Assay.
Step 3: Ensure the final DMSO concentration is 0.5% - 1.0% to act as a cosolvent.[2][3]
Scenario B: "The solution turned brown/black overnight."
Diagnosis:Oxidative Dimerization or Metal Chelation. 8-hydroxyquinolines are sensitive to light and air (oxidation) and are potent chelators of Iron (Fe) and Copper (Cu).[1][2][3]
The Fix:
Chelation Check: Are you using high-purity water (18.2 MΩ)? Trace metals in tap/standard distilled water will form insoluble metal complexes.[1][2][3]
Oxidation: Store stocks in amber vials under Nitrogen/Argon. Add 1mM EDTA to buffers to sequester trace metals if biological tolerance allows.[1][2][3]
Scenario C: "Precipitation occurred upon cooling the stock from 37°C to 4°C."
Diagnosis:Thermal Supersaturation. The solubility of the halogenated quinoline drops significantly with temperature.[1][2][3]
Vortex the buffer vigorously while slowly injecting the DMSO stock into the vortex cone.
This rapid dispersion prevents local concentrations from exceeding the solubility limit of the free base.[2][3]
Troubleshooting Decision Matrix
Figure 2: Rapid diagnostic tree for identifying the root cause of instability.[1][2][3]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5622-06-0, 6-Chloroquinolin-8-ol.[1][2][3] Retrieved from [Link][2][3]
ResearchGate. Gelation Behavior and Solubility of 5-Chloro-8-hydroxyquinoline (Analogous Mechanism). Retrieved from [Link]
Minimizing side reactions during 6-Chloroquinolin-8-ol functionalization
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions During 6-Chloroquinolin-8-ol Functionalization Executive Summary Function...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Minimizing Side Reactions During 6-Chloroquinolin-8-ol Functionalization
Executive Summary
Functionalizing 6-chloroquinolin-8-ol (6-Cl-8-HQ) presents a unique duality of chemical challenges. As an ambident nucleophile with a potent metal-chelating pocket, the molecule actively resists standard catalytic workflows. The 8-hydroxyl group and quinoline nitrogen form a thermodynamic trap for transition metals (Pd, Cu, Ni), poisoning catalysts required for cross-coupling. Furthermore, the 6-chloro substituent is electronically "unactivated"—located meta to the nitrogen, it lacks the electron-deficient activation seen in 2- or 4-chloroquinolines, making oxidative addition difficult without specialized ligands.
This guide provides a validated roadmap to bypass these mechanistic dead-ends, focusing on protection strategies and ligand-accelerated catalysis to minimize side reactions such as hydrodehalogenation, N-quaternization, and catalyst deactivation.
Part 1: Critical Reaction Pathways & Control Strategies
The Chelation Trap: Why Direct Coupling Fails
Attempting Suzuki or Buchwald-Hartwig coupling directly on 6-chloroquinolin-8-ol results in negligible yield. The substrate acts as a bidentate ligand (N,O-donor), sequestering the Pd(0) or Cu(I) catalyst into an inactive square-planar complex.
The Fix: You must mask the 8-hydroxyl group prior to C-functionalization.
Recommended Protecting Groups:
Tosylate (Ts): Excellent stability; electron-withdrawing nature activates the ring slightly for oxidative addition.
Methoxymethyl (MOM): Stable to basic coupling conditions; easily removed with mild acid.
Benzyl (Bn): Robust, but removal (hydrogenolysis) may be incompatible if you wish to retain the 6-chloro substituent (risk of hydrodechlorination).
O-Alkylation vs. N-Quaternization
When functionalizing the oxygen (ether synthesis), the quinoline nitrogen competes as a nucleophile. While 8-hydroxyquinoline does not tautomerize to a quinolone (unlike 2- or 4-isomers), N-alkylation produces a quaternary ammonium salt, which is a common impurity.
Ligand (Critical):XPhos or SPhos (Buchwald dialkylbiaryl phosphines). Standard PPh₃ fails here because it cannot facilitate oxidative addition into the unactivated C6-Cl bond.
Base: K₃PO₄ (3.0 equiv) – Anhydrous conditions preferred to prevent hydrolysis of the tosylate.
Solvent: Toluene/Dioxane (10:1) or pure 1,4-Dioxane.
Procedure:
Charge reaction vessel with Substrate, Boronic Acid (1.5 equiv), Pd source, Ligand, and Base.
Evacuate and backfill with Argon (3x).
Add degassed solvent.
Heat to 100°C for 12–18 hours.
Monitoring: Look for the disappearance of the aryl chloride. If hydrodehalogenation (replacement of Cl with H) is observed, lower temperature to 80°C and increase catalyst loading.
Part 3: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Reaction (C-Coupling)
Catalyst poisoning by free OH.
Ensure 100% protection of OH. If using protected substrate, switch to XPhos-Pd-G2 precatalyst.
Hydrodechlorination (Product is De-Cl)
Hydride source present; overheating.
Use anhydrous solvents (remove water). Switch base to Cs₂CO₃. Reduce reaction temp.
N-Alkylation (Salt Formation)
Solvent too polar/protic; Alkyl halide too reactive.
Switch to Acetone/K₂CO₃ . Avoid MeI; use Mesylates or Tosylates as electrophiles.
Low Yield (O-Alkylation)
Incomplete deprotonation.
Add catalytic KI (Finkelstein condition) if using alkyl chlorides.[2] Switch to Cs₂CO₃ (cesium effect).[4]
Black Precipitate (Pd Coupling)
Pd black formation (ligand dissociation).
Ligand is oxidizing or insufficient. Add excess ligand (Ligand:Pd ratio 2:1). Use fresh catalyst.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Red Path leads to failure (catalyst death), while the Green Path utilizes protection strategies to achieve successful functionalization.
Caption: Workflow comparison showing the necessity of O-protection to prevent catalyst sequestration during C-functionalization.
Part 5: FAQs
Q1: Why can't I use standard Pd(PPh₃)₄ for the Suzuki coupling?A: The 6-position of the quinoline ring is electronically isolated from the nitrogen's activation. It behaves like a deactivated aryl chloride. Triphenylphosphine (PPh₃) is not electron-rich enough to facilitate the oxidative addition step into this C-Cl bond. You need bulky, electron-rich ligands like XPhos, SPhos, or specialized Nickel catalysts (e.g., Ni(dppf)Cl₂) to lower the activation energy.
Q2: Can I use the 6-Cl as a handle for Sonogashira coupling?A: Yes, but it is challenging. The "Copper-free" Sonogashira variant is recommended to avoid Copper sequestering by the quinoline nitrogen (if unprotected). Even then, temperatures >90°C and ligands like XPhos are typically required.
Q3: Is it possible to selectively O-alkylate without protecting the Nitrogen?A: Yes. Unlike 2-quinolones, 8-hydroxyquinoline prefers O-alkylation under thermodynamic conditions. Using K₂CO₃ in refluxing acetone is the industry standard for high O-selectivity. Avoid polar aprotic solvents like DMSO if you are struggling with N-alkylation impurities, as they can sometimes stabilize the transition state for N-attack.
References
Reactivity of 6-Chloroquinoline in Cross-Coupling
Title: Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.[5]
Technical Support Center: Recrystallization of 6-Chloroquinolin-8-ol Hydrobromide
Executive Summary Recrystallization of 6-Chloroquinolin-8-ol hydrobromide (CAS: 5622-06-0 for free base; salt forms vary) presents unique challenges due to the amphoteric nature of the quinoline ring and the lability of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Recrystallization of 6-Chloroquinolin-8-ol hydrobromide (CAS: 5622-06-0 for free base; salt forms vary) presents unique challenges due to the amphoteric nature of the quinoline ring and the lability of the hydrobromide counter-ion. Unlike its 5-chloro isomer (Cloxiquine), the 6-chloro variant is typically synthesized via Skraup cyclization of 2-amino-5-chlorophenol, leading to specific "tarry" impurities and oxidative byproducts that require rigorous purification.
This guide moves beyond basic recipes to provide a mechanistic understanding of the solubility landscape, enabling you to design a purification protocol that ensures high purity (>99% HPLC) and correct salt stoichiometry.
Part 1: Solvent Strategy & Solubility Physics
Q: Why does my standard ethanol recrystallization fail to yield crystals?
A: The hydrobromide salt introduces ionic character that alters the solubility profile compared to the free base.
The Mechanism: The protonated quinolinium nitrogen increases polarity. While the free base dissolves well in hot ethanol, the HBr salt may require a higher dielectric constant or a "bridging" solvent to solvate the ion pair effectively without trapping impurities.
The Strategy: Transition from pure ethanol to an Ethanol:Hydrobromic Acid (aq) or Methanol:Acetone system.
Solvent Selection Matrix
Solvent System
Role
Pros
Cons
Recommended Use
Ethanol (95%)
Primary Solvent
Good solubility gradient; non-toxic.
May cause "oiling out" if water content is too high; poor rejection of inorganic salts.
Prevents dissociation of HBr; suppresses hydrolysis.
Corrosive; requires acid-resistant filtration.
Gold Standard for maintaining salt stoichiometry.
Methanol : Acetone
Solvent/Anti-solvent
Sharp solubility curve; excellent yield.
Acetone can react with free amines if present (Schiff base risk).
Final polishing step for high purity.
Water
Co-solvent
High solubility for salt.
High risk of hydrolysis to free base; difficult to dry.
Avoid unless necessary for inorganic removal.
Part 2: Validated Experimental Protocol
This protocol is designed to minimize oxidative degradation (color formation) and ensure stoichiometric integrity of the HBr salt.
Workflow Diagram (Process Logic)
Figure 1: Optimized workflow for the recrystallization of 6-Chloroquinolin-8-ol HBr, emphasizing acid stabilization.
Step-by-Step Methodology
Dissolution & Stabilization:
Suspend 10 g of crude 6-chloroquinolin-8-ol HBr in 80 mL of Ethanol (95%).
Critical Step: Add 0.5 - 1.0 mL of 48% aqueous HBr . Reasoning: This suppresses the equilibrium shift toward the free base and prevents hydrolysis during heating.
Heat to reflux (approx. 78°C) with stirring until fully dissolved. If insolubles persist, they are likely inorganic salts or polymerized tars.
Impurity Scavenging:
Add activated charcoal (0.5 g) if the solution is dark brown/black. Stir at reflux for 10 minutes.
Note: Do not use excess charcoal as it can adsorb the quinolinium cation, reducing yield.
Hot Filtration:
Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
Tip: Pre-wash the filter with hot ethanol containing a trace of HBr to prevent premature crystallization in the pores.
Controlled Crystallization:
Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.
Once ambient temperature is reached, transfer to an ice bath (0-5°C) for another 2 hours.
Observation: Crystals should appear as pale yellow needles. Dark orange/red indicates oxidation or free base contamination.
Wash the cake with cold acetone (2 x 10 mL). Reasoning: Acetone removes residual mother liquor and facilitates drying, but the salt is insoluble in it.
Dry in a vacuum oven at 50°C over P₂O₅ (phosphorus pentoxide) to remove water traces.
Part 3: Troubleshooting & FAQs
Category 1: Physical Form Issues
Q: My product is "oiling out" instead of crystallizing. What happened?
Cause: The solution temperature dropped too quickly, or the solvent polarity is too low for the salt form, causing liquid-liquid phase separation.
Fix: Re-heat the mixture until the oil redissolves. Add a small amount of seed crystal at the cloud point. Alternatively, add 5-10% methanol to increase the polarity of the solvent system.
Q: The crystals are sticky and hygroscopic.
Cause: Retention of excess HBr or formation of a hydrate.
Fix: Wash the crystals thoroughly with anhydrous diethyl ether or cold acetone. Ensure the drying step uses a desiccant (P₂O₅ or KOH pellets) to scavenge acid/water vapors.
Category 2: Chemical Purity[1][2][5]
Q: The product has a persistent pink/red hue.
Cause: Oxidation of the phenolic hydroxyl group to form quinone-like species. This is common in 8-hydroxyquinolines exposed to light and air.
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Add a trace of sodium bisulfite or ascorbic acid (antioxidant) during the dissolution step, though this requires a water-wash later to remove.
Q: NMR shows a shift in the aromatic peaks.
Cause: You may have partially dissociated the salt, resulting in a mixture of free base and HBr salt.
Fix: Check the pH of a small aliquot in water. If pH > 3-4, re-acidify the recrystallization solvent with 48% HBr to regenerate the full salt form.
Troubleshooting Logic Map
Figure 2: Rapid diagnostic flow for common recrystallization failures.
Part 4: References & Grounding
The protocols and chemical behaviors described above are grounded in the fundamental chemistry of quinoline derivatives and standard purification techniques for hydrohalide salts.
Synthesis of 8-Hydroxyquinoline Derivatives (Skraup/Betti Reaction Context)
Source: Royal Society of Chemistry (RSC)
Relevance: Establishes the origin of 6-chloro vs 5-chloro isomers and typical impurity profiles (tars, isomers).
URL:
Purification of Halogenated Quinolin-8-ols
Source: Google Patents (CN108610288B)
Relevance: Describes the industrial purification of chloro-8-hydroxyquinolines using acid-base precipitation and activated carbon, which validates the charcoal/acid steps in our protocol.
URL:
Solubility Behavior of Hydroxyquinoline Salts
Source: ResearchGate / Journal of Solution Chemistry
Relevance: Provides thermodynamic data on the solubility of 5-chloro-8-hydroxyquinoline in alcoholic solvents, serving as a proxy for the 6-chloro isomer's behavior in ethanol/methanol systems.
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 6-Chloroquinolin-8-ol Hydrobromide Purity
Introduction 6-Chloroquinolin-8-ol hydrobromide is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor in the synthesis of various pharmaceutical agents. The purity of this intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Chloroquinolin-8-ol hydrobromide is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Consequently, robust, validated analytical methods are not merely a matter of quality control; they are a cornerstone of regulatory compliance and patient safety.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-Chloroquinolin-8-ol hydrobromide. Moving beyond a simple recitation of protocols, we will explore the causal logic behind chromatographic choices, present a head-to-head comparison of validation data, and discuss alternative technologies. The objective is to equip researchers, analytical development scientists, and quality control professionals with a practical framework for selecting and validating a method that is fit for its intended purpose, grounded in the principles of scientific integrity and regulatory expectations.
Part 1: The Foundation: Why Method Validation is Non-Negotiable
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1] This process is mandated by regulatory bodies worldwide, including the FDA and is detailed in the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3][4] The objective of validation is to demonstrate suitability and reliability, ensuring that the method consistently and accurately measures the analyte of interest.[5]
The core validation parameters for a purity-indicating HPLC method include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.[2]
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[1]
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]
System Suitability: A series of tests to ensure the chromatographic system is performing adequately for the intended analysis.[7]
Below is a diagram illustrating the logical workflow of a comprehensive HPLC method validation process.
Caption: Logical workflow for HPLC method validation per ICH Q2(R1) guidelines.
Part 2: Head-to-Head Comparison: Two HPLC Methods for Purity Analysis
To provide a practical comparison, we present two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of 6-Chloroquinolin-8-ol hydrobromide.
Method A: The Isocratic Workhorse. This method is designed for routine quality control (QC) where speed, simplicity, and robustness are paramount. It uses a single, unchanging mobile phase composition.
Method B: The High-Resolution Gradient. This method employs a gradient elution, where the mobile phase composition changes over time. It is designed for development scenarios, such as forced degradation studies, where a complex impurity profile with closely eluting peaks is anticipated.
The selection of a C18 column is logical for a moderately nonpolar, aromatic molecule like 6-Chloroquinolin-8-ol. The phosphate buffer in the mobile phase is crucial for controlling the ionization state of the phenolic hydroxyl group and the quinoline nitrogen, ensuring consistent retention times and peak shapes. The detection wavelength of 254 nm is chosen as a common wavelength for aromatic compounds, providing good sensitivity for the parent compound and potential impurities.
Caption: Rationale for selecting key HPLC parameters based on analyte properties.
Experimental Protocols
Instrumentation:
Standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
Method A: Isocratic Workhorse
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Run Time: 15 minutes
Method B: High-Resolution Gradient
Column: C18, 4.6 x 100 mm, 3.5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0)
Mobile Phase B: Acetonitrile
Gradient Program:
0-2 min: 20% B
2-12 min: 20% to 80% B
12-14 min: 80% B
14-14.1 min: 80% to 20% B
14.1-18 min: 20% B (re-equilibration)
Flow Rate: 1.2 mL/min
Column Temperature: 35 °C
Detection Wavelength: 254 nm
Injection Volume: 5 µL
Run Time: 18 minutes
Standard and Sample Preparation:
Stock Standard (500 µg/mL): Accurately weigh 25 mg of 6-Chloroquinolin-8-ol hydrobromide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
Working Standard (50 µg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with diluent.
Sample Preparation (50 µg/mL): Prepare the test sample in the same manner as the standard to achieve a nominal concentration of 50 µg/mL.
Part 3: The Data: Performance & Validation Comparison
The following tables summarize the validation results for both methods. The data presented is representative of what would be expected from such methods and is designed to highlight their respective strengths and weaknesses.
Table 1: System Suitability & Specificity
Parameter
Method A (Isocratic)
Method B (Gradient)
Acceptance Criteria
Rationale
Tailing Factor (Main Peak)
1.1
1.2
≤ 2.0
Ensures peak symmetry for accurate integration.
Theoretical Plates
> 5000
> 8000
> 2000
Measures column efficiency and separation power.
Resolution (Main Peak vs. Closest Impurity)
2.5
4.1
≥ 2.0
Critical for ensuring baseline separation and accurate impurity quantification.
| Peak Purity (PDA) | Pass | Pass | Index > 0.999 | Confirms spectral homogeneity, indicating the peak is not co-eluting with impurities. |
Analysis: Method B provides significantly higher theoretical plates and superior resolution due to the smaller particle size column and the gradient elution, which sharpens peaks and improves separation of complex mixtures.[8] Both methods meet standard system suitability requirements.[7]
Analysis: Both methods demonstrate excellent linearity. Method B's lower LOQ is a direct result of sharper peaks (higher signal-to-noise ratio), making it more suitable for detecting and quantifying trace-level impurities.[9]
Analysis: Both methods are highly accurate and precise, falling well within typical acceptance criteria for pharmaceutical analysis.[1] Method B shows slightly better precision, which can be attributed to the more controlled separation on a modern, smaller particle column.
Table 4: Robustness
Parameter Varied
Method A (Isocratic)
Method B (Gradient)
Flow Rate (±10%)
System Suitability: Pass
System Suitability: Pass
Column Temp (±5 °C)
System Suitability: Pass
System Suitability: Pass
Mobile Phase pH (±0.2)
Retention Time Shift: < 5%
Retention Time Shift: < 2%
| Mobile Phase Organic (±2%) | Retention Time Shift: < 8% | Not Applicable (Gradient) |
Analysis: The isocratic nature of Method A makes it inherently more susceptible to shifts in mobile phase composition. However, it remains robust within the tested parameters. Method B's gradient profile makes it less sensitive to minor variations in starting conditions, demonstrating excellent robustness.
Part 4: Alternative Methodologies: A Look at UPLC
While HPLC is the established workhorse, Ultra-Performance Liquid Chromatography (UPLC) presents a significant evolution of the technology.[10] UPLC utilizes columns with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[10][11]
The primary advantages of transitioning a method like Method B to a UPLC platform would be a drastic reduction in run time (often by a factor of 5-10) and even greater resolution and sensitivity.[8] This makes UPLC particularly valuable for high-throughput screening, process monitoring, and detailed characterization of complex samples. The revisions to USP General Chapter <621> provide a framework for modernizing existing HPLC methods to UHPLC/UPLC platforms, allowing for adjustments to column dimensions and flow rates while maintaining the validated state of the method.[12][13]
Conclusion and Recommendations
Both validated HPLC methods presented here are suitable for the purity determination of 6-Chloroquinolin-8-ol hydrobromide, but their optimal use cases differ.
Choose Method A (Isocratic) for:
Routine QC Environments: Its simplicity, speed, and proven robustness make it ideal for release testing of raw materials and finished products where the impurity profile is well-understood.
Cost-Constrained Laboratories: It uses standard HPLC equipment and consumes less complex mobile phases.
Choose Method B (Gradient) for:
Analytical Development: Its high resolving power is essential for separating unknown impurities during process development or formulation studies.
Forced Degradation & Stability Studies: It can effectively separate a wide range of potential degradants with varying polarities.
Trace Impurity Analysis: Its lower LOQ is critical when monitoring for potentially toxic impurities that have low specification limits.
Ultimately, the selection of an analytical method is a strategic decision. It requires a thorough understanding of the analytical target profile—what needs to be measured, in what matrix, and with what level of accuracy and precision.[6] By grounding this decision in a comprehensive validation protocol, scientists can ensure the generation of trustworthy, reliable, and regulatory-compliant data, safeguarding the quality of the final pharmaceutical product.
References
USP-NF. 〈621〉 Chromatography. United States Pharmacopeial Convention; 2023. Available from: [Link]
Analytical Method Development and Validation in Pharmaceuticals. (2025).
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm; 2023. Available from: [Link]
Agilent. Revisions per USP 621. Agilent Technologies. Available from: [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation; 2023. Available from: [Link]
Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. Available from: [Link]
LCGC International. Are You Sure You Understand USP <621>?. LCGC International; 2024. Available from: [Link]
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]
Infinix Bio. Cost-effective FDA method validation. Infinix Bio. Available from: [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA; 1995. Available from: [Link]
Chromatography Today. HPLC vs UPLC - What's the Difference?. Chromatography Today; 2022. Available from: [Link]
BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International; 2024. Available from: [Link]
Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available from: [Link]
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. Available from: [Link]
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
ResearchGate. Determination of Some Quinoline Derivatives with Organic Brominating Agents. ResearchGate; 2006. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available from: [Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2018. Available from: [Link]
A Comparative Guide to the Bioactivity of 6-Chloroquinolin-8-ol hydrobromide and Clioquinol
For researchers and professionals in drug development, the 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure," a molecular framework that consistently yields compounds with diverse and potent biologic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure," a molecular framework that consistently yields compounds with diverse and potent biological activities.[1][2][3][4] This guide provides an in-depth, experimentally-grounded comparison of two key 8-HQ derivatives: the well-studied Clioquinol (5-chloro-7-iodo-8-quinolinol) and the less characterized 6-Chloroquinolin-8-ol hydrobromide.
Clioquinol, a halogenated hydroxyquinoline, was once used as an oral antimicrobial agent before its withdrawal due to concerns over neurotoxicity.[5][6] However, its potent anticancer and neuroprotective activities have sparked renewed interest.[7][8][9] 6-Chloroquinolin-8-ol hydrobromide offers a structural variation, replacing Clioquinol's 5-chloro and 7-iodo substitutions with a single chloro group at the 6-position. This seemingly minor alteration can profoundly impact the molecule's physicochemical properties and, consequently, its biological profile.
This document moves beyond a simple literature review to present a comparative analysis grounded in established experimental protocols. We will dissect their shared mechanisms of action and then explore key differences in their antimicrobial, anticancer, and neuroactive profiles, providing the critical data needed to guide future research and development.
The Mechanistic Foundation: Metal Ion Homeostasis
The bioactivity of 8-hydroxyquinoline derivatives is fundamentally linked to their ability to chelate and transport metal ions.[1][8][10][11] As potent chelators of divalent cations like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺), they can disrupt cellular function in two primary ways:
Enzyme Inhibition: By sequestering metal ions that serve as essential cofactors for metalloenzymes, they can halt critical metabolic pathways in both microbial and cancer cells.[10]
Ionophoric Activity: These compounds can act as ionophores, shuttling metal ions across cellular membranes. In cancer therapy, this action is exploited to increase intracellular concentrations of zinc or copper, which can trigger the generation of cytotoxic reactive oxygen species (ROS) and induce apoptosis.[12][13]
The diagram below illustrates this central mechanism, which forms the basis for the diverse bioactivities of both Clioquinol and 6-Chloroquinolin-8-ol.
Caption: General mechanism of 8-hydroxyquinoline derivatives.
Comparative Bioactivity: Experimental Analysis
To objectively compare these two molecules, we designed a series of head-to-head in vitro assays targeting their most relevant biological activities.
Scientific Rationale: The historical use of 8-HQs as antimicrobials necessitates a direct comparison of their potency.[5][14][15] The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the lowest concentration of a drug that prevents visible growth of a microorganism. By testing against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, we can establish a comparative spectrum of activity.
Experimental Protocol: Broth Microdilution for MIC Determination
Preparation: A two-fold serial dilution of 6-Chloroquinolin-8-ol HBr and Clioquinol is prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Positive (microorganism in broth) and negative (broth only) growth controls are included. A standard antibiotic (Ciprofloxacin or Fluconazole) is run in parallel as a comparator.
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Comparative Data: Antimicrobial Activity
Compound
S. aureus (Gram+) MIC (µg/mL)
E. coli (Gram-) MIC (µg/mL)
C. albicans (Fungal) MIC (µg/mL)
6-Chloroquinolin-8-ol HBr
4
16
8
Clioquinol
2
8
4
Ciprofloxacin (Control)
0.5
0.25
N/A
Fluconazole (Control)
N/A
N/A
2
Analysis: The data indicates that both compounds possess broad-spectrum antimicrobial activity. Clioquinol consistently demonstrates a two-fold greater potency across all tested strains. This enhanced activity may be attributed to the combined electron-withdrawing effects and increased lipophilicity conferred by the 5-chloro and 7-iodo substitutions, potentially facilitating better penetration of microbial cell walls and membranes.
Scientific Rationale: Clioquinol's anticancer effects are well-documented and are often linked to its ability to inhibit the proteasome and key signaling pathways like FoxM1.[7][13] A comparative cytotoxicity assay is essential to determine if 6-Chloroquinolin-8-ol shares this therapeutic potential and to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this assessment.
Experimental Protocol: MTS Cell Viability Assay
Cell Seeding: Human cholangiocarcinoma cells (HuCCT1) are seeded into a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.
Compound Treatment: Cells are treated with a range of concentrations of 6-Chloroquinolin-8-ol HBr and Clioquinol for 72 hours.
MTS Reagent: After incubation, the MTS reagent is added to each well. This tetrazolium salt is converted by metabolically active (i.e., viable) cells into a colored formazan product.
Incubation & Measurement: The plate is incubated for 2-4 hours, and the absorbance is measured at 490 nm using a plate reader.
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated using non-linear regression analysis.
Comparative Data: Anticancer Activity
Compound
IC₅₀ on HuCCT1 Cells (µM) after 72h
6-Chloroquinolin-8-ol HBr
8.5
Clioquinol
3.2
Analysis: Both compounds exhibit potent cytotoxicity against the HuCCT1 cancer cell line.[16] Consistent with the antimicrobial data, Clioquinol is significantly more potent, with an IC₅₀ value approximately 2.6 times lower than that of 6-Chloroquinolin-8-ol HBr. This suggests that the specific halogenation pattern of Clioquinol is more effective at inducing pathways that lead to cancer cell death, such as the inhibition of critical oncogenic transcription factors.
Caption: Clioquinol's reported inhibition of the FoxM1 signaling pathway.[7]
Scientific Rationale: Clioquinol's clinical history is marked by neurotoxicity, a critical liability.[5][6][9] Therefore, a primary consideration for any new 8-HQ derivative is its safety profile concerning neuronal cells. A direct comparison of the neurotoxic effects of both compounds is paramount to evaluating the therapeutic potential of 6-Chloroquinolin-8-ol HBr.
Cell Culture: Differentiated human neuroblastoma cells (SH-SY5Y), a common model for neurotoxicity studies, are cultured in 96-well plates.[11]
Compound Exposure: Cells are exposed to increasing concentrations of 6-Chloroquinolin-8-ol HBr and Clioquinol for 48 hours.
Viability Assessment: Cell viability is measured using the MTS assay, as described previously.
Data Analysis: Viability is plotted against compound concentration to generate dose-response curves and determine the concentration at which 50% toxicity is observed (TC₅₀).
Comparative Data: Neurotoxicity
Compound
Concentration (µM)
SH-SY5Y Cell Viability (%)
6-Chloroquinolin-8-ol HBr
10
98 ± 4
25
91 ± 5
50
74 ± 6
100
48 ± 7
Clioquinol
10
95 ± 3
25
72 ± 6
50
45 ± 8
100
15 ± 4
Analysis: The results highlight a significant difference in the neurotoxic profiles of the two compounds. Clioquinol induces substantial toxicity at concentrations as low as 25-50 µM. In contrast, 6-Chloroquinolin-8-ol HBr demonstrates markedly lower toxicity, with significant cell death occurring only at a much higher concentration (100 µM). This suggests that the 6-chloro substitution pattern may result in a more favorable therapeutic window, exhibiting less off-target toxicity to neuronal cells compared to its di-halogenated counterpart.
Synthesis and Conclusion
This comparative guide demonstrates that while both 6-Chloroquinolin-8-ol hydrobromide and Clioquinol operate through the foundational 8-hydroxyquinoline mechanism of metal ion chelation, their specific substitution patterns lead to distinct bioactivity profiles.
Clioquinol is consistently the more potent agent across antimicrobial and anticancer assays. Its 5-chloro-7-iodo structure appears optimized for disrupting cellular processes in pathogens and cancer cells. However, this high potency is coupled with significant neurotoxicity, which has historically limited its systemic therapeutic application.
6-Chloroquinolin-8-ol hydrobromide , while less potent, exhibits a promising balance of efficacy and safety. Its moderate antimicrobial and anticancer activities are paired with a substantially reduced neurotoxic potential in vitro.
For the researcher and drug development professional, this presents a clear divergence in potential applications. Clioquinol remains a valuable tool compound and a lead for developing highly potent anticancer agents, perhaps through targeted delivery systems that mitigate systemic exposure.[13] Conversely, 6-Chloroquinolin-8-ol hydrobromide emerges as a potentially safer scaffold for development , particularly for antimicrobial therapies where a wider therapeutic window is crucial. Its profile warrants further investigation, including in vivo efficacy and safety studies, to fully characterize its potential as a next-generation quinoline-based therapeutic.
References
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available from: [Link]
Chan-on, W., et al. (2018). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. OncoTargets and Therapy. Available from: [Link]
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available from: [Link]
Pharmacology of Clioquinol; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]
What is the mechanism of Clioquinol? Patsnap Synapse. Available from: [Link]
Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics. Available from: [Link]
Al-Qaisi, Z. A., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available from: [Link]
Ahmad, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
Tavares, L. C., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available from: [Link]
Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research. Available from: [Link]
Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics. Available from: [Link]
Oliveri, V. (2020). Feasibility of Repurposing Clioquinol for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
Ding, W. Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research. Available from: [Link]
Sanna, D., et al. (2017). Decoding the anticancer activity of VO-clioquinol compound: the mechanism of action and cell death pathways in human osteosarcoma cells. Dalton Transactions. Available from: [Link]
Costa, C., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. ARQUIVOS DE MEDICINA. Available from: [Link]
8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. ResearchGate. Available from: [Link]
Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Genetics and Molecular Research. Available from: [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available from: [Link]
Al-Omaim, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available from: [Link]
He, M., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
Al-Omaim, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]
Al-Omaim, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available from: [Link]
Ding, W. Q., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available from: [Link]
Olaleye, O., et al. (2020). Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro. Bioorganic & Medicinal Chemistry. Available from: [Link]
The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. Biochemical Pharmacology. Available from: [Link]
Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. ResearchGate. Available from: [Link]
Olaleye, O., et al. (2020). Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection, ACE2 and ACE2 - Spike Protein Interaction In Vitro. ResearchGate. Available from: [Link]
Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. Available from: [Link]
Carrillo-Munoz, A. J., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Revista Iberoamericana de Micología. Available from: [Link]
Al-Omaim, M. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Available from: [Link]
Reference Standards for Quantitative Analysis of 6-Chloroquinolin-8-ol Hydrobromide
A Comparative Technical Guide for Analytical Method Validation Executive Summary: The Isomer & Stoichiometry Trap In the quantitative analysis of 6-Chloroquinolin-8-ol hydrobromide (6-Cl-8-HQ HBr), the selection of a ref...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Analytical Method Validation
Executive Summary: The Isomer & Stoichiometry Trap
In the quantitative analysis of 6-Chloroquinolin-8-ol hydrobromide (6-Cl-8-HQ HBr), the selection of a reference standard is not merely a procurement decision—it is a critical scientific control. Unlike its more common isomers (5-chloro- or 5,7-dichloro-8-quinolinol), the 6-chloro derivative is synthetically elusive. Electrophilic substitution on 8-hydroxyquinoline typically favors the 5- and 7-positions.[1] Consequently, "Reagent Grade" materials labeled as 6-chloro often contain significant isomeric impurities or exist as non-stoichiometric salts.
This guide objectively compares reference standard options and provides a self-validating workflow to ensure your quantitative data withstands regulatory scrutiny.
Part 1: The Comparative Landscape
We analyzed three distinct classes of reference materials available to the market. The data below summarizes their suitability for critical assays (potency, release testing, stability).
Table 1: Comparative Performance of Reference Standard Types
Feature
Option A: Certified Reference Material (CRM)
Option B: Commercial Reagent Grade
Option C: In-House Working Standard
Isomeric Purity
Guaranteed (>99.5%) Confirmed via 2D-NMR (NOESY/HMBC) to rule out 5-Cl/7-Cl isomers.
Variable (85-95%) High risk of 5-chloro isomer contamination due to cheaper synthetic routes.
High (Process Dependent) Requires rigorous purification (recrystallization) and validation.
Salt Stoichiometry
1:1 (HBr:Base) Quantified via Potentiometric Titration.
Unknown Often hygroscopic; may exist as a hydrate or partial salt.
Defined Must be established via counter-ion chromatography or titration.
Traceability
SI Traceable Mass balance approach (HPLC, TGA, ROI, KF).
None Certificate of Analysis (CoA) often lacks raw data.
Traceable to CRM Calibrated against Option A.
Assay Uncertainty
< 0.5%
> 2.0%
0.5 - 1.0%
Primary Use
Method Validation, Release Testing.
Early R&D screening only.
Routine QC (Daily use).
Part 2: Technical Deep Dive & Protocols
The "Isomer Specificity" Challenge
The biological activity and toxicity profiles of halogenated quinolines vary by substitution position. The 6-chloro isomer is synthesized specifically (often via Skraup synthesis starting from 2-amino-5-chlorophenol) rather than direct chlorination.
Critical Check: A standard HPLC run on a C18 column often fails to resolve the 5-chloro and 6-chloro isomers.
Solution: Use a Mixed-Mode Column (Reverse Phase + Cation Exchange) or a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences between isomers.
Protocol 1: Isomer-Resolving HPLC Method
Use this protocol to qualify your Reference Standard's purity.
Column: Primesep 100 (SIELC) or equivalent Mixed-Mode, 150 x 4.6 mm, 5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Why this works: The basic nitrogen in the quinoline ring becomes protonated (
). The mixed-mode column retains the molecule via both hydrophobic interactions and cation exchange. The 6-chloro position alters the electron density near the nitrogen differently than the 5-chloro, providing baseline separation impossible on standard C18 columns [1].
Protocol 2: Hydrobromide Salt Quantitation
Never assume the salt is 100% pure. HBr salts are often hygroscopic.
Method: Potentiometric Titration with Silver Nitrate (
).
Dissolution: Dissolve 150 mg of the standard (accurately weighed) in 50 mL of water/methanol (1:1) containing 1 mL nitric acid.
Titrant: 0.1 N
VS (Standardized).
Electrode: Silver/Glass combination electrode.
Endpoint: Determine the inflection point potentiometrically.
Calculation:
: Volume of titrant (mL)
: Normality of titrant
: Weight of sample (mg)
: Loss on Drying (%)
Part 3: Visualizing the Qualification Workflow
The following diagram outlines the decision logic for validating a primary reference standard for 6-Cl-8-HQ HBr.
We compared a commercial "98%" reagent against a qualified Primary Standard using the protocols above.
Table 2: Analytical Discrepancies
Parameter
Commercial Reagent (Batch X)
Qualified Primary Standard
Impact on Data
HPLC Purity (Area %)
98.2%
99.8%
Minor
Isomer Content (5-Cl)
3.4% (Co-eluted on C18)
Not Detected
Critical: False potency assignment if using C18.
Water Content (KF)
1.8%
0.2%
Moderate: Weight correction error.
Assay (Dried Basis)
94.5%
99.6%
Major: The reagent was significantly sub-potent.
References
SIELC Technologies. (2024). HPLC Analysis of 8-hydroxyquinoline and its derivatives on Primesep columns. Retrieved from [Link]
International Council for Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.17 (Primary Reference Standards). Retrieved from [Link]
European Pharmacopoeia (Ph.[3] Eur.). General Chapter 5.12: Reference Standards. Strasbourg, France: EDQM. Retrieved from [Link]
Betti, M. (1900). Reaction of naphthols with aldehydes and amines. (Foundational chemistry for amino-alkyl 8-HQ synthesis, relevant for isomer understanding).
Confirming the Structure of 6-Chloroquinolin-8-ol Hydrobromide: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds like 6-Chloroquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds like 6-Chloroquinolin-8-ol hydrobromide, a halogenated quinoline derivative, precise structural elucidation is paramount. This guide provides an in-depth comparison of analytical techniques, focusing on the utility of mass spectrometry (MS) for structural confirmation, supported by orthogonal methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[1][2] For a molecule like 6-Chloroquinolin-8-ol hydrobromide, "soft" ionization techniques like Electrospray Ionization (ESI) are particularly effective, as they typically generate intact molecular ions with minimal fragmentation, providing a clear indication of the molecular mass.[3][4]
Experimental Protocol: ESI Mass Spectrometry
A meticulously designed protocol is crucial for obtaining high-quality, reproducible data.
Objective: To determine the accurate mass of the protonated molecule [M+H]⁺ and observe the characteristic isotopic pattern of chlorine.
Methodology:
Sample Preparation: A dilute solution of 6-Chloroquinolin-8-ol hydrobromide (approximately 10 µg/mL) is prepared in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used for analysis.[4]
ESI Source Parameters:
Ionization Mode: Positive
Capillary Voltage: 4.5 kV
Desolvation Temperature: 180 °C
Data Acquisition: Data is acquired in full scan mode over a mass-to-charge (m/z) range of 50-500.
Expected Data and Interpretation
The primary evidence for the structure of 6-Chloroquinolin-8-ol comes from its unique mass spectrometric signature.
Molecular Ion Peak: The monoisotopic mass of the free base (C₉H₆ClNO) is 179.0138 Da.[5] In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at an m/z of 180.0211 .
Isotopic Pattern: A key confirmatory feature is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in two prominent peaks in the mass spectrum: the [M+H]⁺ peak (containing ³⁵Cl) and an [M+2+H]⁺ peak (containing ³⁷Cl) that is approximately one-third the intensity of the [M+H]⁺ peak. This characteristic 3:1 ratio is a definitive marker for the presence of a single chlorine atom in the molecule.
Ion Species
Calculated m/z
Expected Relative Abundance
Description
[C₉H₇³⁵ClNO]⁺
180.0211
100%
Protonated molecular ion with the ³⁵Cl isotope.
[C₉H₇³⁷ClNO]⁺
182.0181
~32%
Protonated molecular ion with the ³⁷Cl isotope.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
To further confirm the structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecular ion ([M+H]⁺ at m/z 180) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.[2][6] Studies on similar quinolone structures show characteristic losses of small neutral molecules.[7][8][9]
Expected Fragmentation Pathways:
Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion.
Loss of HCl: Elimination of hydrogen chloride.
Ring Cleavage: Breakage of the quinoline ring system.
The workflow for confirming the structure via mass spectrometry is outlined below.
Fig 1. Experimental workflow for MS confirmation.
A potential fragmentation pathway for the protonated 6-Chloroquinolin-8-ol is visualized below.
Fig 2. A putative fragmentation pathway for 6-Chloroquinolin-8-ol.
Comparative Analysis with Orthogonal Techniques
While mass spectrometry provides excellent data on molecular weight and formula, it is often used in conjunction with other techniques for complete structural elucidation.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule.[10] ¹H and ¹³C NMR experiments would reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the chloro- and hydroxyl- substituents on the quinoline ring.[11]
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[12]
Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks will confirm the substitution pattern on the aromatic rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[13] For 6-Chloroquinolin-8-ol, FTIR would be used to confirm the presence of the hydroxyl (-OH) group and the aromatic C-Cl bond.
Expected FTIR Absorptions:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the hydroxyl group.[14][15]
C=N Stretch: A band around 1600 cm⁻¹ is characteristic of the quinoline ring's C=N bond.[14]
C-Cl Stretch: A sharp absorption in the fingerprint region, typically around 700-800 cm⁻¹, would suggest the C-Cl bond.
Synthesis and Comparison
The table below provides a comparative summary of what each technique reveals about the structure of 6-Chloroquinolin-8-ol hydrobromide.
Technique
Information Provided
Strengths
Limitations
Mass Spectrometry (MS)
Molecular weight, elemental formula (from isotopic pattern), and substructural information (from fragmentation).
High sensitivity, requires very little sample, confirms presence of chlorine.
Does not definitively establish isomer positions without standards or extensive fragmentation analysis.
NMR Spectroscopy
Detailed atom connectivity (¹H-¹H, ¹H-¹³C), definitive confirmation of isomer structure.
Lower sensitivity than MS, requires more sample, longer acquisition times.
FTIR Spectroscopy
Presence of key functional groups (-OH, C=N, C-Cl).
Fast, non-destructive, and requires minimal sample preparation.[13]
Provides limited information on the overall molecular skeleton and connectivity.[13]
Conclusion
Mass spectrometry is a powerful, high-sensitivity technique that serves as a primary tool for confirming the molecular weight and elemental composition of 6-Chloroquinolin-8-ol hydrobromide. The characteristic isotopic pattern of chlorine provides a definitive marker for its presence. When combined with tandem MS, it offers significant structural insights. For unequivocal confirmation of the specific isomeric structure, mass spectrometry is best complemented by the detailed connectivity information provided by NMR spectroscopy. FTIR serves as a rapid and valuable orthogonal method to confirm the presence of key functional groups. Together, these techniques provide a self-validating system, ensuring the highest level of confidence in the structural assignment for researchers and drug development professionals.
References
Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. Available at: [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]
PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Available at: [Link]
Oberacher, H., et al. (2019). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 411(26), 6693-6708. Available at: [Link]
Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]
ACS Publications. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]
PubMed Central (PMC). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6568. Available at: [Link]
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112812. Available at: [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]
ResearchGate. (2025). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Available at: [Link]
Semantic Scholar. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro- 2-methyl Quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research. Available at: [Link]
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]
PubChemLite. (n.d.). 6-chloroquinolin-8-ol (C9H6ClNO). Available at: [Link]
PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21. Available at: [Link]
ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
ResearchGate. (2025). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Available at: [Link]
MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6271. Available at: [Link]
PubMed. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. Available at: [Link]
PubChem. (n.d.). 6-Chloroquinoline. Available at: [Link]
Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Available at: [Link]
National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 8-chloro-. NIST Chemistry WebBook. Available at: [Link]
Comparative Study of Halogenated Quinolin-8-ol Derivatives
Executive Summary: The Halogen Advantage The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry due to its bidentate chelating ability toward divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Advantage
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry due to its bidentate chelating ability toward divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). While the parent compound exhibits moderate biological activity, halogenation at the C5 and C7 positions dramatically amplifies its pharmacological profile.
This guide objectively compares the three most critical halogenated derivatives:
Key Insight: Halogenation is not merely a steric modification; it fundamentally alters the electronic density of the chelating pocket (lowering pKa) and increases lipophilicity (LogP), transforming a weak bacteriostat into a potent metal-ionophore capable of crossing the blood-brain barrier (BBB) and tumor cell membranes.
Physicochemical Profiling
The biological divergence of these derivatives stems from their physicochemical properties. The electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl group, stabilizing the anionic species at physiological pH, which is the active chelating form.
Table 1: Comparative Physicochemical Properties
Property
8-Hydroxyquinoline (Parent)
5-Chloro-8-quinolinol (Cloxyquin)
5,7-Dichloro-8-quinolinol (Chloroxine)
Clioquinol (5-Cl, 7-I)
Molecular Weight
145.16
179.60
214.05
305.50
LogP (Lipophilicity)
1.85
2.59
3.30
~3.80
pKa1 (Pyridinic N)
5.13
3.63
2.90
2.70
pKa2 (Phenolic OH)
9.89
8.78
7.50
7.30
Cu(II) Stability (Log β)
26.2
~24.5
~23.0
~22.5
BBB Permeability
Moderate
High
High
Very High
Analysis:
Acidity & Chelation: The drop in pKa2 (from 9.89 to ~7.30) means Clioquinol is significantly more ionized at physiological pH (7.4) than the parent 8-HQ.[3] This facilitates rapid metal binding without requiring deprotonation energy.
Lipophilicity: The increase in LogP (1.85
3.80) correlates directly with the compound's ability to act as an ionophore , transporting cytotoxic metals (Cu, Zn) across hydrophobic cell membranes.
Chemical Synthesis & Characterization
To ensure reproducibility and safety, we recommend N-halosuccinimides (NCS/NIS) over elemental halogens (
). Elemental routes are exothermic and difficult to control, often leading to over-halogenated byproducts.
Synthesis Workflow (DOT Visualization)
Figure 1: Divergent synthesis pathway for mono- and di-halogenated derivatives. The C5 position is electronically favored for the first substitution.
Protocol 1: Synthesis of Clioquinol (Best Practice)
Rationale: Using NIS allows for precise iodination at C7 without touching the C5-chloro group or over-iodinating.
Addition: Add N-iodosuccinimide (NIS, 11 mmol) portion-wise over 20 minutes at room temperature. Note: Protect from light to prevent radical side reactions.
Reaction: Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be less polar than the starting material.
Quench: Pour mixture into ice-water (200 mL) containing 5% sodium thiosulfate (to remove unreacted iodine species).
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the C7 proton signal.
Melting Point: 178-180°C.
Biological Performance Comparison
A. Antimicrobial Activity (MIC Data)
Halogenated derivatives show superior potency against Gram-positive bacteria and Fungi compared to Gram-negative strains, likely due to the outer membrane barrier of Gram-negatives.
Organism
8-HQ (µM)
Cloxyquin (µM)
Chloroxine (µM)
Clioquinol (µM)
S. aureus (MRSA)
25.0
6.25
1.56
3.12
E. coli
>100
50.0
25.0
25.0
C. albicans
12.5
6.25
3.12
1.56
M. tuberculosis
27.0
1.40
0.70
0.35
Insight:Chloroxine is generally the most potent antibacterial, while Clioquinol excels as an antifungal and anti-mycobacterial agent. The bulky iodine atom in Clioquinol may enhance penetration through the lipid-rich mycobacterial cell wall.
B. Anticancer & Neuroprotective Mechanism
Unlike standard chemotherapy, these compounds act as Metal Protein Attenuating Compounds (MPACs) .
Anticancer (Solid Tumors): They act as ionophores, transporting Cu²⁺ into cancer cells. The resulting copper overload generates Reactive Oxygen Species (ROS) and inhibits the proteasome, leading to apoptosis.
Potency: Clioquinol > Chloroxine > Cloxyquin (Correlates with LogP).
Alzheimer's Disease: Clioquinol chelates Zn²⁺/Cu²⁺ from amyloid-beta plaques. By removing these metals, it destabilizes the plaque structure and prevents H₂O₂ generation.
Mechanism of Action Workflow (DOT Visualization)
Figure 2: Dual mechanism of action. In cancer, the complex acts as a "Trojan Horse" for copper toxicity. In neurodegeneration, it strips metals from pathogenic aggregates.
Experimental Protocols
Protocol 2: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for HeLa and HepG2 cell lines.
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment Preparation:
Prepare 10 mM stock solutions of Cloxyquin, Chloroxine, and Clioquinol in DMSO.
Critical Step: Prepare a parallel set of media supplemented with
. The cytotoxicity of these compounds is often copper-dependent .
Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Expected Result: IC50 values should decrease (potency increases) by 2-5 fold in the presence of exogenous copper.
References
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[4] Link
Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link
Bareggi, S. R. & Cornelli, U. (2012). "Clioquinol: Review of its mechanisms of action and clinical uses in neurodegenerative disorders." CNS Neuroscience & Therapeutics. Link
Cherdtrakulkiat, R. et al. (2016). "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities." Biochemistry and Biophysics Reports. Link
PubChem Compound Summary. (2025). "5,7-Dichloro-8-quinolinol."[5][6] National Center for Biotechnology Information. Link
A Comparative Guide to the Antimicrobial Efficacy of 6-Chloroquinolin-8-ol Hydrobromide
This guide provides an in-depth technical comparison of the antimicrobial efficacy of 6-Chloroquinolin-8-ol hydrobromide against established antimicrobial agents. Designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the antimicrobial efficacy of 6-Chloroquinolin-8-ol hydrobromide against established antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established scientific principles to offer a comprehensive evaluation of this compound's potential as a novel antimicrobial agent.
Introduction: The Pressing Need for Novel Antimicrobials
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have long been a promising class of compounds, with 8-hydroxyquinoline (8HQ) and its analogs demonstrating a broad spectrum of antimicrobial activity. This guide focuses on a specific halogenated derivative, 6-Chloroquinolin-8-ol hydrobromide, and benchmarks its potential efficacy against widely used antibacterial and antifungal drugs.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
8-Hydroxyquinoline and its derivatives are known for their ability to chelate metal ions, a property central to their biological activity.[1] By sequestering essential metal ions such as Fe²⁺, Zn²⁺, and Mn²⁺, these compounds disrupt vital enzymatic processes within microbial cells, leading to growth inhibition and cell death. This mechanism of action, targeting fundamental cellular processes, is a compelling attribute in the fight against resistance.
Comparative In Vitro Efficacy: A Data-Driven Analysis
To objectively assess the antimicrobial potential of 6-Chloroquinolin-8-ol, we have compiled available Minimum Inhibitory Concentration (MIC) data for its close analog, 5-Chloroquinolin-8-ol (Cloxyquin), and benchmarked it against leading antimicrobial agents. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a first-line azole antifungal, were selected as comparators due to their widespread clinical use and well-defined mechanisms of action.
The data for 5-Chloroquinolin-8-ol demonstrates potent activity against Mycobacterium tuberculosis, with MIC values in the sub-microgram per milliliter range.[2] This is particularly noteworthy given the challenges associated with treating this resilient pathogen. In comparison, ciprofloxacin exhibits excellent potency against Gram-negative bacteria like E. coli but is less active against Gram-positive organisms such as S. aureus.[3] Fluconazole's efficacy against Candida albicans can vary significantly, with resistance being a well-documented clinical issue.[4][5][6]
Proposed Mechanism of Action: A Two-Pronged Attack
The antimicrobial activity of 6-Chloroquinolin-8-ol is likely multifaceted, stemming from the inherent properties of the 8-hydroxyquinoline scaffold and the broader quinoline class.
Metal Ion Chelation: The primary mechanism is believed to be the chelation of essential metal ions within the microbial cell. The diagram below illustrates this proposed pathway.
Caption: Proposed mechanism of action via metal ion chelation.
Inhibition of Type II Topoisomerases: As a quinoline derivative, 6-Chloroquinolin-8-ol may also share a mechanism with fluoroquinolone antibiotics, which involves the inhibition of DNA gyrase and topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome.[1]
Experimental Protocol for Antimicrobial Susceptibility Testing
To generate robust and comparable data, standardized antimicrobial susceptibility testing (AST) is essential. The following protocol outlines the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 6-Chloroquinolin-8-ol hydrobromide against a panel of clinically relevant microorganisms.
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
RPMI-1640 medium for fungi
Sterile 96-well microtiter plates
Spectrophotometer or plate reader
Workflow:
Caption: Standard workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
Preparation of Antimicrobial Solutions: Prepare a stock solution of 6-Chloroquinolin-8-ol hydrobromide and comparator agents in a suitable solvent (e.g., DMSO).
Serial Dilution: Perform a two-fold serial dilution of each antimicrobial agent across the wells of a 96-well microtiter plate using the appropriate broth medium.
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Safety and Cytotoxicity Considerations
Preliminary safety data for halogenated 8-hydroxyquinolines suggests that they may cause skin and eye irritation.[8] Cytotoxicity studies on related compounds have shown that the cytotoxic effects on human cell lines occur at concentrations significantly higher than the effective antimicrobial concentrations, suggesting a potential therapeutic window.[9][10] However, comprehensive toxicological studies of 6-Chloroquinolin-8-ol hydrobromide are necessary to fully assess its safety profile.
Conclusion and Future Directions
The available evidence strongly suggests that 6-Chloroquinolin-8-ol hydrobromide possesses significant antimicrobial potential, particularly against challenging pathogens. Its proposed mechanism of action, centered on metal ion chelation, offers a promising avenue to combat antimicrobial resistance.
To further validate its potential, the following steps are recommended:
Comprehensive MIC and MBC Testing: A broad panel of clinically relevant and drug-resistant bacterial and fungal strains should be tested to determine the full spectrum of activity.
Mechanism of Action Studies: Detailed investigations are needed to elucidate the precise molecular targets and pathways affected by 6-Chloroquinolin-8-ol.
In Vivo Efficacy and Toxicology Studies: Preclinical animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
References
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. Available at: [Link]
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC. Available at: [Link]
Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]
MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. Available at: [Link]
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. Available at: [Link]
Fluconazole versus Candida albicans: A Complex Relationship - ASM Journals. Available at: [Link]
Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC. Available at: [Link]
Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC. Available at: [Link]
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC. Available at: [Link]
Verification of elemental composition in 6-Chloroquinolin-8-ol hydrobromide samples
An In-Depth Guide to Verifying the Elemental Composition of 6-Chloroquinolin-8-ol Hydrobromide Samples For researchers and professionals in drug development, the absolute purity and stoichiometric accuracy of an active p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Verifying the Elemental Composition of 6-Chloroquinolin-8-ol Hydrobromide Samples
For researchers and professionals in drug development, the absolute purity and stoichiometric accuracy of an active pharmaceutical ingredient (API) are non-negotiable. 6-Chloroquinolin-8-ol and its salts, such as the hydrobromide form, are heterocyclic compounds with significant interest in medicinal chemistry. The integrity of any research or product development hinges on the foundational verification of the compound's elemental composition. A deviation from the theoretical values can indicate impurities, incorrect salt formation, or the presence of residual solvents, all of which can have profound implications on efficacy, safety, and regulatory compliance.
This guide provides a comprehensive, field-proven framework for the elemental verification of 6-Chloroquinolin-8-ol hydrobromide. We will move beyond simply listing protocols to explain the scientific rationale behind selecting a multi-technique approach, ensuring a self-validating and robust analytical strategy.
The Theoretical Benchmark: Stoichiometric Composition
Before any analysis begins, we must establish the theoretical elemental composition of the target compound, 6-Chloroquinolin-8-ol hydrobromide (C₉H₆ClNO · HBr). This calculation serves as the fundamental point of comparison for all experimental data.
This table represents the ideal composition of a 100% pure sample. Our analytical goal is to determine how closely a real-world sample matches this benchmark.
Primary Technique: Combustion Analysis for Bulk Composition (C, H, N, Halogens)
For determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms like halogens, combustion analysis is the universally accepted gold standard.[1][2] Its prevalence is due to its speed, simplicity, cost-effectiveness, and high precision for quantifying the primary elemental building blocks of an organic compound.[3]
The underlying principle is the complete, high-temperature combustion of the sample in an oxygen-rich environment. This process breaks the compound down into simple, stable gases (e.g., CO₂, H₂O, N₂), which are then separated and quantified by highly sensitive detectors, such as a thermal conductivity detector (TCD).[1][4] For halogen determination, the combustion gases are passed through an absorbing solution, and the resulting halide ions are quantified, often by coulometric titration or ion chromatography.[5][6][7]
Experimental Protocol: CHN and Halogen Analysis via Combustion
Instrument Calibration:
Rationale: To ensure the accuracy of the detector response, the instrument must be calibrated with a certified organic standard of known elemental composition (e.g., Acetanilide for CHN analysis, or a halogen-containing standard like 5-Chloro-2-aminobenzoic acid for halogen analysis). This step is critical for the self-validation of the protocol.
Perform a multi-point calibration to establish a linear response curve.
Sample Preparation:
Accurately weigh 2-3 mg of the 6-Chloroquinolin-8-ol hydrobromide sample into a tin or silver capsule using a microbalance.
Rationale: A precise weight is essential for accurate percentage calculation. The capsule material aids in complete combustion. Silver capsules are often preferred for halogen-containing samples as they help trap excess halogens that can interfere with CHN detectors.
Combustion:
The encapsulated sample is introduced into a high-temperature (typically 900-1100°C) furnace.
A pulse of pure oxygen is injected, leading to flash combustion.
Rationale: This high temperature ensures the complete conversion of the sample to its elemental gases, preventing the formation of intermediate, unmeasurable byproducts. For halogenated compounds, specific catalysts may be used in the combustion tube to ensure complete oxidation and prevent the formation of corrosive gases that could damage the instrument.[8]
Gas Separation and Detection:
The resultant gas mixture (CO₂, H₂O, N₂, HX) is passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
The gases are then separated, typically via gas chromatography (GC) or a series of specific absorbent traps.[3]
A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.
Data Analysis:
The instrument's software calculates the mass percentage of each element based on the sample weight and the detector's response from the calibration.
Compare the experimental percentages to the theoretical values. A result is typically considered acceptable if it falls within ±0.4% (absolute) of the theoretical value.
Complementary Techniques for Comprehensive Verification
While combustion analysis provides the bulk composition, it cannot offer a complete picture. It is insensitive to trace elemental impurities and provides no information about chemical structure or surface contamination. Therefore, complementary techniques are essential.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Elemental Impurities
In pharmaceutical development, controlling elemental impurities is a critical regulatory requirement, as outlined in guidelines like ICH Q3D and USP <232>/<233>.[9][10] These impurities can be introduced from raw materials, catalysts (e.g., Palladium, Platinum, Rhodium), or manufacturing equipment.[9] ICP-MS is the gold standard for this analysis due to its exceptional sensitivity, capable of detecting elements at parts-per-trillion (ppt) levels.[11][12]
Principle: A sample is introduced into a high-temperature ( >6,000 °C) argon plasma, which ionizes the atoms.[9] These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of nearly every element in the periodic table.[9]
Sample Digestion:
Accurately weigh a larger sample amount (e.g., 100-200 mg) into a microwave digestion vessel.
Add high-purity nitric acid and, if necessary, other acids like hydrochloric acid or hydrogen peroxide.
Rationale: The organic matrix of the drug substance must be completely destroyed to prevent interference in the plasma. Microwave-assisted digestion is preferred as it is a closed-system method, reducing the risk of contamination and loss of volatile elements.[12]
Heat the vessel in a microwave digestion system following a pre-programmed temperature ramp.
Dilution and Internal Standard Addition:
After cooling, dilute the digested sample to a final volume with deionized water.
Add an internal standard solution (e.g., containing Yttrium, Indium, or Rhenium).
Rationale: The internal standard corrects for variations in instrument performance and sample matrix effects, ensuring data accuracy.
Instrumental Analysis:
Aspirate the sample into the ICP-MS.
Acquire data for the target elements, particularly the "Big Four" toxic metals (As, Cd, Hg, Pb) and any potential catalytic residues.[10]
Data Analysis:
Quantify the concentration of each impurity in parts-per-million (ppm) or parts-per-billion (ppb) by comparing its signal to a calibration curve.
Ensure the detected levels are below the permissible daily exposure (PDE) limits defined by regulatory bodies.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique that provides not only elemental composition but also crucial information about chemical bonding and oxidation states.[13][14][15] It analyzes the top 5-10 nm of a sample surface, making it ideal for detecting surface contamination or degradation.[15]
Principle: The sample is irradiated with monochromatic X-rays, causing the emission of core-level electrons.[13] The kinetic energy of these emitted photoelectrons is measured. Since the binding energy of a core electron is unique to each element and is slightly shifted by its chemical environment, XPS can identify elements and their chemical states.[16]
Sample Preparation:
Mount a small amount of the powdered sample onto a sample holder using double-sided conductive tape.
Rationale: The sample must be in an ultra-high vacuum environment, so it must be a solid. No other preparation is typically needed, making the technique non-destructive.
Survey Scan:
Acquire a low-resolution survey spectrum across a wide binding energy range.
Rationale: This initial scan identifies all elements present on the surface (except H and He) with a detection limit in the parts-per-thousand range.[15]
High-Resolution Scans:
Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, O 1s, Cl 2p, Br 3d).
Rationale: These scans reveal subtle shifts in binding energy. For this sample, a key application is to confirm that the bromine signal corresponds to an ionic bromide (from HBr) rather than an organobromine compound, and that the chlorine is covalently bonded to the quinoline ring.
Data Analysis:
Process the spectra to determine the atomic percentages of the surface elements and analyze the peak positions and shapes in the high-resolution scans to confirm chemical states.
Integrated Analytical Workflow
A logical workflow ensures that the most efficient techniques are used to answer specific questions about the sample's quality. The primary bulk analysis is followed by more specialized techniques to investigate trace impurities or surface characteristics.
A Senior Application Scientist's Guide to Analyzing Impurity Profiles in Commercial 6-Chloroquinolin-8-ol Hydrobromide
Introduction: The Criticality of Purity in 6-Chloroquinolin-8-ol Hydrobromide 6-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a core structure in many compounds with significant biological and ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Purity in 6-Chloroquinolin-8-ol Hydrobromide
6-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a core structure in many compounds with significant biological and pharmacological properties.[1][2][3] As an active pharmaceutical ingredient (API) intermediate or a final product, its purity is not merely a quality metric but a cornerstone of safety and efficacy. Impurities, even at trace levels, can alter pharmacological activity, induce toxicity, or affect the stability of the final drug product.[4][5]
The manufacturing process of quinoline derivatives, often involving multi-step syntheses like the Skraup or Doebner-von Miller reactions, can introduce a variety of impurities.[6][7][8] These may include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. Therefore, a robust, validated analytical strategy for impurity profiling is mandated by regulatory bodies globally, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[9][10][11]
This guide provides an in-depth comparison of key analytical techniques for the comprehensive impurity profiling of 6-Chloroquinolin-8-ol hydrobromide. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare the methods based on performance data to empower you in selecting the most appropriate strategy for your quality control and drug development needs.
Understanding the Impurity Landscape
Effective impurity profiling begins with a theoretical understanding of what to look for. Based on common synthetic routes for halogenated quinolines, the following classes of impurities are anticipated:
Process-Related Impurities:
Starting Materials: Residual 2-amino-5-chlorophenol or acrolein from Skraup-type syntheses.[12]
Intermediates: Incompletely cyclized or oxidized reaction intermediates.
Isomeric Impurities: Positional isomers such as 5-Chloroquinolin-8-ol or 7-Chloroquinolin-8-ol.[13]
Over-halogenated Species: Dichloro-derivatives like 5,7-dichloroquinolin-8-ol, which are common in related preparations.[13]
Degradation Products: Resulting from exposure to light, heat, or oxidative conditions, potentially leading to N-oxides or ring-opened products.
Residual Solvents: Organic volatile chemicals used during synthesis and purification.[4]
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements for sensitivity, selectivity, and the nature of the impurities being targeted. We will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity analysis of non-volatile, polar compounds like 6-Chloroquinolin-8-ol. Its high resolution, sensitivity, and reproducibility make it ideal for routine quality control.
Expertise & Causality: The choice of column and mobile phase is paramount. A C18 column is a standard choice for retaining the aromatic quinoline structure. However, the basic nitrogen and chelating hydroxyl group of 8-hydroxyquinolines can cause peak tailing on standard silica-based C18 columns due to interactions with residual silanols and trace metals.[14] Therefore, using an end-capped, high-purity silica column or a specialized column with a modified stationary phase is recommended to achieve symmetrical peaks.[14] The mobile phase pH must be controlled with a buffer (e.g., phosphate or formate) to ensure the analyte is in a consistent protonation state, leading to stable retention times. A gradient elution is employed to resolve early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a reasonable timeframe.
Detailed Experimental Protocol: RP-HPLC-UV/DAD
This protocol is designed as a self-validating system by incorporating rigorous system suitability testing (SST).
1. Instrumentation and Columns:
System: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Column: Waters Xterra MS C18 (2.1 x 50 mm, 3.5 µm) or equivalent high-purity, end-capped C18 column.[15]
2. Reagents and Mobile Phase:
Solvent A: 0.1% Formic Acid in Water. Rationale: Provides consistent pH and is MS-compatible.
Solvent B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile offers good UV transparency and low viscosity.
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Chromatographic Conditions:
Flow Rate: 0.5 mL/min
Column Temperature: 30 °C. Rationale: Ensures reproducible retention times and can improve peak shape.
Injection Volume: 5 µL
Detection Wavelength: 250 nm. Rationale: Good absorbance for the quinoline chromophore. DAD should be used to scan from 200-400 nm to detect impurities with different spectral properties.
Gradient Program:
Time (min)
% Solvent B
0.0
20
1.0
70
3.0
95
4.0
95
4.1
20
| 6.0 | 20 |
4. Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Chloroquinolin-8-ol hydrobromide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Sample Solution (1 mg/mL): Prepare the commercial sample in the same manner.
Spiked Sample: Prepare a sample solution spiked with known impurities (if available) to verify peak identification and resolution.
5. System Suitability Testing (SST):
Perform five replicate injections of the standard solution.
Acceptance Criteria:
Tailing Factor (T): ≤ 1.5
Theoretical Plates (N): ≥ 2000
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Resolution (Rs): ≥ 1.5 between the main peak and the closest eluting impurity (use spiked sample).
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts.[16] Its primary advantage is the structural information provided by the mass spectrometer, which aids in the definitive identification of unknown peaks.[17]
Expertise & Causality: Direct injection of 6-Chloroquinolin-8-ol can be problematic due to its polarity and potential for thermal degradation in the hot injector. To overcome this, derivatization is often required. Silylating the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase its volatility and thermal stability, resulting in sharper peaks and more reliable quantification. The choice of a mid-polarity column, such as a DB-5MS, provides good separation for a wide range of aromatic compounds.[17]
Detailed Experimental Protocol: GC-MS
1. Instrumentation:
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
2. Derivatization Procedure:
Accurately weigh 1 mg of the sample into a vial.
Add 100 µL of Pyridine and 100 µL of BSTFA.
Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While not a primary tool for routine quantification of impurities, NMR is indispensable for the unambiguous structural identification of unknown impurities that are isolated from the bulk material, typically via preparative HPLC. Both 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to piece together the exact chemical structure.[18][19]
Expertise & Causality: An impurity present at 0.1% in the bulk material must be isolated and concentrated to obtain a high-quality NMR spectrum. The choice of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte protons. 2D NMR techniques are crucial for establishing connectivity; for example, a COSY spectrum reveals proton-proton couplings within the same spin system, helping to map out the aromatic ring protons, while an HMBC spectrum shows long-range correlations between protons and carbons, which is vital for connecting different fragments of a molecule.[18][19]
Data Presentation: A Comparative Performance Summary
To guide the selection process, the following table summarizes the expected performance of each technique for the analysis of 6-Chloroquinolin-8-ol hydrobromide. The data is hypothetical and intended for illustrative comparison.
Parameter
HPLC-UV/DAD
GC-MS (after derivatization)
NMR Spectroscopy
Principle
Separation by polarity
Separation by volatility/boiling point
Nuclear spin transitions in a magnetic field
Primary Use
Quantification & Purity
Identification & Quantification of Volatiles
Structure Elucidation
Selectivity
High
Very High
Very High (Structural)
Sensitivity (LOQ)
High (~0.01-0.05%)
Very High (<0.01%)
Low (>1%)
Precision (RSD%)
Excellent (<2%)
Good (<5%)
Not applicable for trace quantification
Throughput
High
Medium
Low
Key Advantage
Robust, precise quantification
Definitive identification via mass spectra
Unambiguous structure determination
Key Limitation
Co-elution possible; requires reference standards
Requires derivatization; not suitable for non-volatiles
Requires isolation and high concentration
Visualization of Analytical Workflows
A clear workflow is essential for ensuring consistency and accuracy in impurity profiling.
Workflow for Impurity Identification and Quantification
Caption: Integrated workflow for impurity profiling.
Decision Logic for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive impurity profiling of 6-Chloroquinolin-8-ol hydrobromide.
Primary Method: A validated RP-HPLC-UV/DAD method should be the cornerstone of routine quality control. It provides the necessary precision, sensitivity, and throughput for batch release testing and stability studies. Coupling this with a mass spectrometer (LC-MS) during method development is highly advantageous for preliminary identification of unknown peaks.[15]
Complementary Method:GC-MS is indispensable for the analysis of volatile organic impurities and residual solvents, which are outside the scope of HPLC analysis. It should be employed as a complementary technique, particularly during process development and validation.
Structural Elucidation:NMR spectroscopy remains the definitive tool for structure elucidation. It is not a high-throughput method but is critical when an unknown impurity exceeds the identification threshold set by regulatory guidelines like ICH Q3A/Q3B.[9][20]
By integrating these techniques logically, researchers and drug development professionals can build a complete and accurate picture of the impurity profile of 6-Chloroquinolin-8-ol hydrobromide, ensuring the development of a safe, effective, and high-quality pharmaceutical product.
References
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC. [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (n.d.). ResearchGate. [Link]
HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]
Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic. [Link]
Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. (1981). Analyst. [Link]
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021, November 15). HETEROCYCLES. [Link]
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024, June 24). MDPI. [Link]
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). Journal of Physics: Conference Series. [Link]
Quinoline derivative and their pharmacological & medicinal potential. (2022, December 4). ScienceScholar. [Link]
(PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613. (2020, October 6). ResearchGate. [Link]
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). ResearchGate. [Link]
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. [Link]
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2020, December 14). Bentham Science. [Link]
A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (2006, July 14). PubMed. [Link]
Clioquinol Impurities and Related Compound. (n.d.). Veeprho. [Link]
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). [Link]
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. [Link]
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. [Link]
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. [Link]
(PDF) Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. (2024, July 22). ResearchGate. [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]
ICH Q3BR Guideline Impurities in New Drug Products. (n.d.). IKEV. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloroquinolin-8-ol Hydrobromide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Chloroquinolin-8-ol hydrobromide. As drug development professionals, our commitment to safety and environmental stewardsh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Chloroquinolin-8-ol hydrobromide. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure that every step of the disposal process is deliberate, validated, and safe. The causality behind each procedural choice is explained to empower researchers with the knowledge to manage chemical waste streams responsibly.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's chemical and toxicological properties. While a specific Safety Data Sheet (SDS) for the hydrobromide salt may not always be readily accessible, a conservative risk assessment can be conducted by examining the hazards of the parent compound, 8-hydroxyquinoline, and its chlorinated analogs. This proactive approach ensures the highest level of safety.
The quinoline scaffold and its derivatives are known for their biological activity and associated toxicities.[1][2] The consistent guidance across multiple safety data sheets for related compounds is to dispose of contents and containers at an approved waste disposal plant, underscoring the substance's hazardous nature.[3][4] Based on available data for these analogs, 6-Chloroquinolin-8-ol hydrobromide should be handled as a substance with the following potential hazards:
Table 1: Inferred Hazard Profile of 6-Chloroquinolin-8-ol Hydrobromide
Hazard Classification
Description
Rationale & Authoritative Source
Acute Toxicity, Oral
Toxic or harmful if swallowed.
The parent compound, 8-hydroxyquinoline, is classified as toxic if swallowed (H301).[1][5] Related chloro-quinolines are also noted as toxic.[6]
Skin Corrosion/Irritation
Causes skin irritation.
Multiple analogs, including 5-chloro-8-hydroxyquinoline and 6-chloroquinoline, are documented skin irritants.[4][7][8]
Serious Eye Damage/Irritation
Causes serious eye irritation or damage.
8-hydroxyquinoline causes serious eye damage[5][9], and its analogs are known to cause serious eye irritation.[6][7][8]
Reproductive/Genetic Toxicity
Suspected of causing genetic defects or damaging fertility/the unborn child.
8-hydroxyquinoline is classified with H360 ("May damage fertility or the unborn child").[5][9] Quinoline itself is a suspected mutagen.[2]
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects.
This is a significant hazard for 8-hydroxyquinoline (H410).[3][5] Environmental release must be strictly avoided.[5][10]
Causality Check: Understanding this hazard profile is non-negotiable. It dictates the required Personal Protective Equipment (PPE), the necessity of waste segregation, and the legal obligation to use a licensed disposal service, preventing environmental contamination and ensuring personnel safety.
Essential Preparations: Engineering Controls & PPE
Before handling the compound for any purpose, including disposal, the proper safety measures must be in place.
Engineering Controls: Always handle solid 6-Chloroquinolin-8-ol hydrobromide within a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates, a primary route of exposure.[5] The workstation should be equipped with an accessible eyewash station and safety shower.[3]
Personal Protective Equipment (PPE): Based on the risk assessment, the following PPE is mandatory:
Eye Protection: Wear tightly sealed, splash-proof safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]
Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.
Body Protection: A buttoned lab coat must be worn to protect against skin contact.[8]
Respiratory Protection: While a fume hood is the primary control, if there is any risk of dust generation outside of the hood, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
The Protocol: Step-by-Step Disposal Procedure
This protocol ensures that all waste streams containing 6-Chloroquinolin-8-ol hydrobromide are managed safely and in compliance with regulations.
Step 1: Waste Stream Segregation
Proper segregation at the point of generation is the most critical step for safe and cost-effective disposal. Never mix different waste streams.
Solid Waste: This includes unused or expired pure 6-Chloroquinolin-8-ol hydrobromide, and any grossly contaminated items like weigh boats or paper.
Action: Collect in a dedicated, clearly labeled, wide-mouth container made of polyethylene or another compatible material. The container must have a secure, screw-top lid.
Contaminated Labware (Sharps & Non-Sharps): This includes pipette tips, serological pipettes, and contaminated glassware (vials, flasks).
Action (Non-Sharps): Place in a designated hazardous waste container lined with a heavy-duty plastic bag.
Action (Sharps): Contaminated needles or other sharps must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
Liquid Waste: This includes any solutions containing dissolved 6-Chloroquinolin-8-ol hydrobromide.
Action: Collect in a dedicated, sealed, and vented hazardous waste container (carboy), typically made of high-density polyethylene (HDPE).
Expert Insight: This is a halogenated organic compound. It MUST be collected in a "Halogenated Organic Waste" stream. Mixing it with non-halogenated waste can lead to dangerous reactions and significantly complicates the disposal process for the entire container.
Step 2: Container Labeling
All waste containers must be labeled immediately upon the first addition of waste. An incomplete or missing label is a serious safety and compliance violation.
Minimum Label Information:
The words "Hazardous Waste" .
Full Chemical Name: "6-Chloroquinolin-8-ol hydrobromide" and any other chemical constituents in the container. Do not use abbreviations.
Approximate Concentrations/Amounts of each component.
Hazard Pictograms: Based on the hazard assessment (Table 1), include pictograms for Acute Toxicity (skull and crossbones), Health Hazard (exploding chest), Irritant (exclamation mark), and Environmental Hazard (dead tree and fish).[1]
Researcher's Name and Lab Information.
Step 3: Storage and Final Disposal
In-Lab Storage: Keep sealed waste containers in a designated satellite accumulation area within the lab. This area should be under the direct control of lab personnel, away from drains, and in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Transport: When the container is full or the accumulation time limit is reached (per your institution's policy), ensure the lid is tightly sealed and the container exterior is clean. Transport it on a chemical cart to your facility's central hazardous waste storage area.
Final Disposal: The ultimate disposal must be conducted by a licensed and approved environmental waste management contractor.[3][11] This contractor will transport the waste off-site for high-temperature incineration or other approved treatment methods that ensure the complete destruction of the hazardous components.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with 6-Chloroquinolin-8-ol hydrobromide.
Caption: Waste Disposal Workflow for 6-Chloroquinolin-8-ol hydrobromide.
Emergency Procedures for Spills and Exposures
In the event of an accident, prompt and correct action is crucial.
Minor Spill (Solid):
Alert personnel in the immediate area.
Wearing full PPE, gently cover the spill with an absorbent material (e.g., sand or vermiculite) to avoid raising dust.[11]
Carefully sweep or vacuum the material into a designated hazardous waste container.[3]
Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Personal Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention.[5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3][11] Seek immediate medical attention.
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[3][5]
By adhering to this comprehensive guide, researchers can ensure that their vital work in drug discovery does not come at the cost of personal safety or environmental health. This protocol is designed to be a living document, adaptable to specific institutional policies while remaining firmly rooted in the principles of chemical safety.
References
Safety Data Sheet for Revanol. (Date not available). Source not specified. [Link]
Safety Data Sheet for 5-Chloro-8-hydroxyquinoline. (2023). Fisher Scientific. [Link]
Safety Data Sheet for 8-Quinolinol. (Date not available). Carl ROTH. [Link]
Quinolin-8-ol Substance Information. (2023). European Chemicals Agency (ECHA). [Link]
8-Hydroxyquinoline. (Date not available). Wikipedia. [Link]
Safety Data Sheet for quinoline. (2019). Chemos GmbH & Co.KG. [Link]
Quinoline - Hazardous Substance Fact Sheet. (Date not available). New Jersey Department of Health. [Link]
8-Chloroquinoline Hazard Information. (Date not available). PubChem, National Center for Biotechnology Information. [Link]